3-Bromo-2,2-dimethylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115937. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBVTYDATZUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297428 | |
| Record name | 3-bromo-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2843-17-6 | |
| Record name | 3-Bromo-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2843-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,2-dimethylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002843176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2843-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,2-dimethylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and chemical synthesis. The document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction workflows.
Introduction
This compound, also known as β-bromopivalic acid, is a substituted carboxylic acid with the chemical formula C₅H₉BrO₂.[1][2][3] Its structure, featuring a sterically hindered neopentyl core and a reactive bromine atom, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is leveraged in the development of novel therapeutic agents and other fine chemicals. This guide will explore the most effective and commonly employed methods for its synthesis.
Core Synthesis Methodologies
Several synthetic strategies have been developed for the preparation of this compound. The most prominent and well-documented of these are:
-
Method 1: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid
-
Method 2: Two-Step Oxidation of 3-Bromo-2,2-dimethyl-1-propanol
-
Method 3: Malonic Ester Synthesis
This guide will provide a detailed examination of each of these methods.
Method 1: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid
This is the most direct and frequently cited method for the synthesis of this compound. It involves the direct substitution of the hydroxyl group in 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) with a bromine atom using a strong brominating agent, typically aqueous hydrogen bromide.
Reaction Scheme:
Caption: Synthesis via Bromination of a Hydroxy Acid.
Experimental Protocol:
A detailed experimental procedure for this method has been reported as follows[1]:
-
Reaction Setup: In a suitable reaction vessel, 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid is mixed with 100 mL of 62% aqueous hydrogen bromide.
-
Reaction Conditions: The reaction mixture is heated to 100°C and maintained at this temperature for 19 hours.
-
Work-up:
-
The mixture is cooled to ambient temperature.
-
It is then diluted with 250 mL of water.
-
The aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
The combined organic extracts are washed three times with 25 mL portions of water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Isolation: The solvent is removed under reduced pressure to yield an oil that crystallizes upon standing. The final product is this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxy-2,2-dimethylpropanoic acid | [1] |
| Reagent | 62% Aqueous Hydrogen Bromide | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 19 hours | [1] |
| Yield | 66% | [1] |
Workflow Diagram:
Caption: Experimental Workflow for Method 1.
Method 2: Two-Step Oxidation of 3-Bromo-2,2-dimethyl-1-propanol
This synthetic route involves the oxidation of a precursor that already contains the bromine atom at the desired position. The synthesis starts with 3-bromo-2,2-dimethyl-1-propanol, which is first oxidized to the intermediate aldehyde, 3-bromo-2,2-dimethylpropanal. This aldehyde is then further oxidized to the target carboxylic acid.
Reaction Scheme:
Caption: Synthesis via Two-Step Oxidation.
Experimental Protocol:
Step 1: Oxidation of 3-Bromo-2,2-dimethyl-1-propanol to 3-Bromo-2,2-dimethylpropanal
A reported method for this initial oxidation step is as follows:
-
Reagents: 3-Bromo-2,2-dimethyl-1-propanol is treated with pyridinium chlorochromate (PCC) mixed with silica gel in dichloromethane as the solvent.[4]
-
Reaction Conditions: The reaction is typically carried out at room temperature.
-
Work-up and Isolation: The reaction mixture is filtered to remove the chromium salts, and the solvent is evaporated to yield the crude aldehyde. Further purification may be achieved by distillation or chromatography.
Step 2: Oxidation of 3-Bromo-2,2-dimethylpropanal to this compound
The intermediate aldehyde can be oxidized to the carboxylic acid using a variety of strong oxidizing agents. A common and effective reagent for this transformation is the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid).
-
Reaction Setup: The crude 3-bromo-2,2-dimethylpropanal is dissolved in acetone.
-
Reaction Conditions: Jones reagent is added dropwise to the solution at a low temperature (typically 0-10°C) with stirring. The reaction is monitored for the disappearance of the aldehyde.
-
Work-up: The excess oxidant is quenched with isopropanol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed to yield the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization or chromatography.
Quantitative Data:
| Parameter | Step 1: Alcohol to Aldehyde | Step 2: Aldehyde to Carboxylic Acid |
| Starting Material | 3-Bromo-2,2-dimethyl-1-propanol | 3-Bromo-2,2-dimethylpropanal |
| Reagent | Pyridinium Chlorochromate (PCC) | Jones Reagent (CrO₃/H₂SO₄/H₂O) |
| Solvent | Dichloromethane | Acetone |
| Yield | Typically high | Typically high |
Workflow Diagram:
Caption: Experimental Workflow for Method 2.
Method 3: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. This route can be adapted to synthesize this compound, likely starting from a suitable alkyl halide and diethyl malonate. A plausible, though not explicitly documented, approach would involve the alkylation of diethyl malonate with 1,2-dibromo-2-methylpropane.
Reaction Scheme:
Caption: Synthesis via Malonic Ester Route.
Conceptual Experimental Protocol:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.
-
Alkylation: The enolate is then reacted with 1,2-dibromo-2-methylpropane. The enolate will act as a nucleophile, displacing one of the bromide ions to form a new carbon-carbon bond.
-
Hydrolysis: The resulting substituted malonic ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat. This converts the two ester groups into carboxylic acid groups.
-
Decarboxylation: The intermediate dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.
Quantitative Data:
Specific quantitative data for this particular malonic ester synthesis is not available in the searched literature. Yields for malonic ester syntheses can vary widely depending on the specific substrates and reaction conditions.
Logical Relationship Diagram:
Caption: Logical Steps in the Malonic Ester Synthesis.
Summary of Synthesis Methods
The following table provides a comparative summary of the discussed synthesis methods for this compound.
| Method | Starting Material(s) | Key Reagents | Key Intermediates | Reported Yield | Advantages | Disadvantages |
| 1. Bromination of Hydroxy Acid | 3-Hydroxy-2,2-dimethylpropanoic acid | Aqueous HBr | None | 66%[1] | Direct, one-step reaction. | Requires prolonged heating at high temperature. |
| 2. Two-Step Oxidation | 3-Bromo-2,2-dimethyl-1-propanol | PCC, Jones Reagent | 3-Bromo-2,2-dimethylpropanal | Not reported | Utilizes standard, reliable reactions. | Two-step process, requires handling of chromium reagents. |
| 3. Malonic Ester Synthesis | Diethyl malonate, 1,2-dibromo-2-methylpropane | NaOEt, H₃O⁺ | Substituted malonic ester | Not reported | Versatile method for carboxylic acid synthesis. | Multi-step process, potential for side reactions. |
Conclusion
This technical guide has detailed three primary synthetic routes to this compound. The direct bromination of 3-hydroxy-2,2-dimethylpropanoic acid stands out as a well-documented and efficient one-step method. The two-step oxidation of 3-bromo-2,2-dimethyl-1-propanol offers an alternative pathway using standard organic transformations. The malonic ester synthesis represents a more classical, though less direct, approach. The choice of synthesis method will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity of the final product. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and effective utilization of this compound as a key building block in the synthesis of novel chemical entities.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2,2-dimethylpropanoic acid (CAS No: 2843-17-6), a key intermediate in various organic synthesis pathways, particularly in the pharmaceutical and polymer chemistry sectors. This document outlines its fundamental chemical and physical characteristics, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [1][2][3] |
| Molecular Weight | 181.03 g/mol | [2][4] |
| Appearance | Colorless to pale yellow solid or liquid | [4] |
| Melting Point | 48-50 °C | [3][5] |
| Boiling Point | 229.5 °C at 760 mmHg | [5] |
| Density | 1.522 g/cm³ | [5] |
| Water Solubility | Limited | [4] |
| Solubility in Organic Solvents | Soluble | [4] |
| logP (n-octanol/water) | 1.4 (Computed) | [2] |
| pKa (aqueous) | Estimated 3-5 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the bromination of 3-hydroxy-2,2-dimethylpropionic acid. The general workflow for this synthesis is depicted in the diagram below.
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound follows standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., silicone oil)
-
Spatula
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Distillation Method - OECD 103)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for distillation, with the thermometer bulb positioned just below the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.
Density Determination (Pycnometer Method)
The density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed (m1).
-
The pycnometer is filled with the molten sample of this compound and weighed (m2).
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed (m3).
-
The density of the sample (ρ) is calculated using the formula: ρ = ((m2 - m1) / (m3 - m1)) * ρ_water
Water Solubility (Flask Method - OECD 105)
This method determines the saturation concentration of a substance in water at a given temperature.
Apparatus:
-
Flask with a stirrer
-
Thermostatically controlled water bath
-
Analytical method for quantification (e.g., HPLC, GC)
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The mixture is agitated in a thermostatic bath at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
The solution is then allowed to stand to allow undissolved material to settle.
-
A sample of the clear aqueous phase is carefully removed and analyzed using a suitable analytical technique to determine the concentration of the dissolved substance. This concentration represents the water solubility.
pKa Determination (Potentiometric Titration)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
A known amount of this compound is dissolved in a known volume of water.
-
A standardized solution of a strong base (e.g., NaOH) is added in small increments from a burette.
-
The pH of the solution is measured after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the inflection point of the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.
logP (n-Octanol/Water Partition Coefficient) Determination (Shake Flask Method - OECD 107)
The logP value is a measure of the lipophilicity of a compound.
Apparatus:
-
Separatory funnel
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
The solution is placed in a separatory funnel with the other phase, and the mixture is shaken until equilibrium is reached.
-
The mixture is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid separation.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
References
In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Bromo-2,2-dimethylpropanoic acid. The document details the key identifiers, physicochemical properties, and spectroscopic data essential for its characterization. It includes detailed experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents a logical workflow for its structural confirmation, visualized through diagrams, to aid researchers in understanding the process. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Compound Identification
This compound is a halogenated carboxylic acid. Its fundamental identification parameters are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2843-17-6 | [1] |
| Molecular Formula | C5H9BrO2 | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| Canonical SMILES | CC(C)(CBr)C(=O)O | [1] |
| InChI Key | FYHBVTYDATZUEE-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in further research.
| Property | Value | Reference |
| Appearance | Solid, Yellow powder | |
| Melting Point | 48-50 °C | |
| Boiling Point | 229.5 °C at 760 mmHg (Predicted) | |
| Purity | ≥95% |
Spectroscopic Data and Structural Elucidation
The structural framework of this compound can be definitively established through the combined application of various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.34 | Singlet | 6H | Two equivalent methyl groups (C(CH₃)₂) |
| 1.99 | Singlet | 2H | Methylene group adjacent to bromine (-CH₂Br) |
The absence of splitting for both signals is a key indicator of the quaternary carbon at the 2-position, which has no attached protons.
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 24.3 | Methyl carbons (2 x -CH₃) |
| 40.8 | Methylene carbon (-CH₂Br) |
| 44.2 | Quaternary carbon (-C(CH₃)₂) |
| 181.5 | Carboxylic acid carbon (-COOH) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Broadband characteristic of a carboxylic acid |
| 1700-1725 | C=O | Strong absorption from the carbonyl of the carboxylic acid |
| 2850-2960 | C-H | Stretching vibrations of the methyl and methylene groups |
| 500-700 | C-Br | Stretching vibration of the carbon-bromine bond |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak: A pair of peaks at m/z 180 and 182, in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments:
-
Loss of Br: [M-Br]⁺ at m/z 101.
-
Loss of COOH: [M-COOH]⁺ at m/z 135 and 137.
-
Further fragmentation of the alkyl chain.
-
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 3-Hydroxy-2,2-dimethylpropanoic acid.
Materials:
-
3-Hydroxy-2,2-dimethylpropanoic acid (18.0 g, 152.4 mmol)
-
Aqueous Hydrobromic Acid (HBr, 62%, 100 mL)
-
Diethyl ether
-
Sodium sulfate
-
Water
Procedure:
-
Combine 3-Hydroxy-2,2-dimethylpropanoic acid and aqueous HBr in a suitable reaction vessel.
-
Heat the mixture to 100 °C and maintain this temperature for 19 hours.
-
Cool the reaction mixture to ambient temperature.
-
Dilute the mixture with 250 mL of water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 25 mL).
-
Dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product, which may crystallize upon standing.
NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectra.
Visualized Workflows
Structure Elucidation Workflow
The following diagram illustrates the logical process for the structural elucidation of this compound.
Caption: Logical workflow for structure elucidation.
Annotated Molecular Structure
This diagram shows the structure of this compound with atom numbering corresponding to the NMR assignments.
Caption: Annotated structure with NMR assignments.
References
Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,2-dimethylpropanoic acid (CAS No. 2843-17-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data that have been reported for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.42 | Singlet | 2H | CH₂Br |
| 1.34 | Singlet | 6H | 2 x CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 181.5 | COOH |
| 44.2 | C(CH₃)₂ |
| 40.8 | CH₂Br |
| 24.3 | 2 x CH₃ |
Note: NMR data was reported in CDCl₃.
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2880 | C-H stretch (alkane) |
| 1705 | C=O stretch (carboxylic acid) |
| 1470, 1380 | C-H bend (gem-dimethyl) |
| 1290 | C-O stretch (carboxylic acid) |
| 940 | O-H bend (carboxylic acid dimer) |
| 650 | C-Br stretch |
Note: IR data is predicted based on typical functional group frequencies and may vary slightly from experimental values.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 180/182 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 101 | [M - Br]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| 45 | [COOH]⁺ |
Note: Mass spectrometry data is predicted based on likely fragmentation patterns.
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are not consistently available in publicly accessible sources. However, the following represents a standard methodology for obtaining such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency, for instance, 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.
References
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 3-Bromo-2,2-dimethylpropanoic acid, a versatile bifunctional building block in organic synthesis. The document details its synthesis, physical and spectroscopic properties, and a thorough analysis of its key reactions, including nucleophilic substitutions, esterification, and amide coupling. Special emphasis is placed on its applications as a precursor in the development of pharmaceutical compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in synthetic and medicinal chemistry.
Introduction
This compound, also known as β-bromopivalic acid, is a valuable synthetic intermediate characterized by a sterically hindered carboxylic acid moiety and a primary bromide. This unique combination of functional groups makes it a versatile reagent for the introduction of the gem-dimethyl spacer, a common motif in medicinal chemistry sought for its ability to impart conformational rigidity and improve metabolic stability. The bromine atom serves as a convenient handle for nucleophilic displacement, while the carboxylic acid provides a site for a variety of coupling reactions. This guide aims to provide a detailed exploration of the reactivity of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| CAS Number | 2843-17-6 | [1] |
| Appearance | Colorless to pale yellow solid or oil | [2] |
| Melting Point | 48-50 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents, limited solubility in water | |
| ¹H-NMR (300 MHz, CDCl₃) | δ = 1.34 (s, 6H, C(CH₃)₂), 3.45 (s, 2H, CH₂Br) | [3] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ = 24.3 (CH₃), 40.8 (CH₂), 44.2 (Cq), 181.5 (COOH) | [3] |
Synthesis of this compound
The most commonly reported synthesis of this compound involves the bromination of 3-hydroxy-2,2-dimethylpropionic acid.[3][10]
Synthesis via Bromination of 3-hydroxy-2,2-dimethylpropionic acid
A prevalent method for the synthesis of this compound is the reaction of 3-hydroxy-2,2-dimethylpropionic acid with hydrobromic acid.[3]
Experimental Protocol:
To a flask containing 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq), an excess of 48% aqueous hydrobromic acid is added. The mixture is heated to reflux (approximately 100-110 °C) for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
| Starting Material | Reagents | Temperature | Time | Yield | Reference |
| 3-hydroxy-2,2-dimethylpropionic acid | 48% aq. HBr | Reflux | 19 h | 66% | [3] |
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the two functional groups: the primary bromide and the carboxylic acid.
Reactions at the Bromine Center: Nucleophilic Substitution
The primary bromide in this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. Due to the steric hindrance from the adjacent gem-dimethyl group, Sₙ2 reactions can be slower than with unhindered primary bromides, but still proceed under appropriate conditions.
General Reaction Scheme:
Caption: General Nucleophilic Substitution Pathway.
Examples of Nucleophilic Substitution Reactions:
| Nucleophile | Product | Typical Conditions | Yield | Reference |
| Azide (e.g., NaN₃) | 3-Azido-2,2-dimethylpropanoic acid | DMF, 80-100 °C | Good | General Knowledge |
| Amines (e.g., R-NH₂) | 3-Amino-2,2-dimethylpropanoic acid derivatives | Dioxane or CH₂Cl₂, RT to reflux | Moderate to Good | [10] |
| Thiols (e.g., R-SH) | 3-Thio-2,2-dimethylpropanoic acid derivatives | Base (e.g., NaH), THF, RT | Good | [10] |
| Cyanide (e.g., NaCN) | 3-Cyano-2,2-dimethylpropanoic acid | DMSO, elevated temperature | Moderate | General Knowledge |
Experimental Protocol for Amination (General):
This compound (1.0 eq) is dissolved in a suitable solvent such as dioxane. The amine (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the solvent is removed. The residue is taken up in water and the pH is adjusted to isolate the amino acid product, which may precipitate or be extracted with an organic solvent after adjusting the pH.
Reactions at the Carboxylic Acid: Esterification and Amide Coupling
The carboxylic acid functionality of this compound can be readily converted to esters and amides, which are crucial transformations in drug development for modifying solubility, bioavailability, and target engagement.
Esterification is typically carried out under acidic conditions (Fischer esterification) or by activation of the carboxylic acid.
Experimental Protocol for Fischer Esterification:
This compound (1.0 eq) is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for several hours. After completion, the excess alcohol is removed under reduced pressure, and the residue is diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous sodium bicarbonate solution and brine, dried, and concentrated to give the ester.
| Alcohol | Product | Catalyst | Yield |
| Methanol | Methyl 3-bromo-2,2-dimethylpropanoate | H₂SO₄ | High |
| Ethanol | Ethyl 3-bromo-2,2-dimethylpropanoate | H₂SO₄ | High |
Amide bond formation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.
Experimental Protocol for Amide Coupling:
To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., DMF or CH₂Cl₂), a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq) are added. The mixture is stirred for a few minutes before the amine (1.1 eq) is added. The reaction is stirred at room temperature until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, aqueous sodium bicarbonate, and brine, then dried and concentrated.[11]
Diagram of Amide Coupling Workflow:
Caption: General workflow for amide bond formation.
Applications in Drug Development
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The gem-dimethyl group can act as a pharmacophoric element or a metabolic blocker. While specific examples of marketed drugs containing this exact fragment are not prevalent in the initial search, its derivatives are found in numerous patents for pharmaceutical intermediates.[12] The general strategy involves using the dual reactivity of the molecule to connect different pharmacophores.
Logical Relationship in Drug Synthesis:
Caption: Synthetic utility in drug discovery.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity at both the bromine and carboxylic acid centers allows for the strategic and controlled introduction of molecular complexity. The protocols and data presented in this guide are intended to facilitate its use in the design and synthesis of novel molecules with potential biological activity. Further exploration of its reactivity with a broader range of nucleophiles and its incorporation into diverse molecular scaffolds will undoubtedly continue to expand its utility in drug discovery and development.
References
- 1. This compound | C5H9BrO2 | CID 271932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]
- 5. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]
- 6. docbrown.info [docbrown.info]
- 7. Propanoic acid, 3-bromo- [webbook.nist.gov]
- 8. 3-Bromopropionic acid(590-92-1) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 2843-17-6 | Benchchem [benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromo-2,2-dimethylpropanoic Acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive review of 3-Bromo-2,2-dimethylpropanoic acid, a key building block in organic synthesis. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its reactivity, with a focus on nucleophilic substitution reactions. Furthermore, this guide discusses the applications of its derivatives in medicinal chemistry, highlighting their potential as anticancer agents and enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound, also known as β-bromopivalic acid, is a substituted carboxylic acid of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromine atom and a sterically hindered carboxylic acid moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The bromine atom serves as a good leaving group, readily participating in nucleophilic substitution reactions, which allows for the introduction of diverse functional groups. This property has been exploited in the development of novel pharmaceutical compounds and specialized polymers. This guide aims to provide a detailed overview of the synthesis, properties, and applications of this valuable chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [2] |
| Molecular Weight | 181.03 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 2843-17-6 | [2] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| SMILES | CC(C)(CBr)C(=O)O | [2] |
| InChIKey | FYHBVTYDATZUEE-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound involves the bromination of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) using a strong brominating agent such as hydrobromic acid.
Experimental Protocol: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid
Materials:
-
3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid)
-
62% aqueous Hydrobromic acid (HBr)
-
Diethyl ether
-
Water
-
Sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid with 100 mL of 62% aqueous hydrobromic acid.
-
Heat the mixture to 100 °C and maintain this temperature for 19 hours.
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Dilute the reaction mixture with 250 mL of water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with three 25 mL portions of water.
-
Dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure to yield an oil that crystallizes upon standing.
Results: This procedure typically yields 18.26 g (100.9 mmol) of this compound, which corresponds to a 66% yield.
Spectroscopic Data
The following spectroscopic data has been reported for the product of the above synthesis:
| ¹H-NMR (300 MHz, CDCl₃) | ¹³C-NMR (75 MHz, CDCl₃) |
| δ = 1.34 (s, 6H, CH₃) | δ = 24.3 (CH₃) |
| δ = 1.99 (s, 2H, CH₂) | δ = 40.8 (CH₂) |
| δ = 44.2 (Cq) | |
| δ = 181.5 (COOH) |
The data in this section is sourced from ChemicalBook.
Synthesis Workflow
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution at the carbon bearing the bromine atom.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the adjacent carboxylic acid group, combined with the inherent properties of the carbon-bromine bond, makes the bromine atom a good leaving group. This facilitates reactions with a variety of nucleophiles.
A common application is the reaction with thiols to form thioether derivatives. For instance, the synthesis of 3-(acetylthio)-2-methylpropanoic acid from a related bromo-acid precursor demonstrates a typical approach.
Experimental Protocol: Synthesis of 3-(acetylthio)-2,2-dimethylpropanoic acid (representative)
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
A copper catalyst (e.g., cuprous bromide or iodide)
-
Acetyl chloride or acetic anhydride
-
Water
-
An appropriate organic solvent (e.g., toluene)
Procedure:
-
Thiolation:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound, the copper catalyst, and the phase-transfer catalyst in water.
-
Heat the mixture to 70-80 °C with stirring.
-
Add sodium hydrosulfide or sodium sulfide portion-wise over a period of 45-60 minutes.
-
Maintain the reaction at 70-80 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product, 3-mercapto-2,2-dimethylpropanoic acid, with an organic solvent.
-
-
Acetylation:
-
To the solution of 3-mercapto-2,2-dimethylpropanoic acid, add acetyl chloride or acetic anhydride.
-
The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl or acetic acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
-
Expected Results: Based on similar reactions, this two-step process is expected to produce 3-(acetylthio)-2,2-dimethylpropanoic acid in good yield.[4]
Nucleophilic Substitution Workflow
Applications in Drug Development and Biological Activity
Derivatives of this compound have been investigated for their potential therapeutic applications, particularly in the realm of oncology. While direct biological activity of the parent compound is not extensively reported, its role as a scaffold for the synthesis of bioactive molecules is significant.
Anticancer and Enzyme Inhibitory Activity
Bromo-substituted carboxylic acids and their derivatives have been explored as potential anticancer agents and enzyme inhibitors. For instance, certain brominated quinazoline carboxylic acid derivatives have been identified as selective inhibitors of Aurora A kinase, a key regulator of cell division that is often dysregulated in cancer.[5] Although not a direct derivative, this highlights the potential of the bromo-carboxylic acid motif in designing enzyme inhibitors.
Another area of interest is the inhibition of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival, proliferation, and migration. Some 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton have shown potent anti-FAK activity.[6] The synthesis of such molecules could potentially utilize bromo-carboxylic acid precursors.
While a specific signaling pathway directly modulated by this compound or its immediate derivatives is not yet elucidated in the literature, the general strategy involves using the bromo-pivalic acid core to synthesize molecules that can interact with key proteins in cancer-related pathways.
Logical Relationship in Drug Discovery
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward synthesis and the reactivity of its carbon-bromine bond make it an attractive starting material for the creation of a diverse range of molecules. While its direct biological activity is not well-characterized, its utility as a scaffold for the development of novel therapeutic agents, particularly in the area of cancer research, is evident. Future research into the synthesis and biological evaluation of new derivatives of this compound is likely to yield novel compounds with interesting and potentially useful pharmacological properties.
References
- 1. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]
- 2. This compound | C5H9BrO2 | CID 271932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanoic acid, 3-bromo- [webbook.nist.gov]
- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Key intermediates in the synthesis of pharmaceuticals
An In-depth Technical Guide on Key Intermediates in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the efficient and controlled production of key chemical building blocks known as pharmaceutical intermediates. These intermediates are discrete chemical compounds that are synthesized during the multi-step process of producing an API. The purity, yield, and cost-effectiveness of the synthesis of these intermediates directly impact the quality and affordability of the final drug product. This technical guide provides an in-depth look at the synthesis of several crucial pharmaceutical intermediates, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.
2-Amino-5-bromopyridine
2-Amino-5-bromopyridine is a vital intermediate in the synthesis of a variety of pharmaceutical compounds, including agents with applications in oncology and neuroscience.[1] Its synthesis is a fundamental process in medicinal chemistry.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [2][3] |
| Brominating Agent | Bromine in Acetic Acid / Phenyltrimethylammonium tribromide | [2][3] |
| Yield | 62-67% (Bromine in Acetic Acid), 75-81% (Phenyltrimethylammonium tribromide) | [2][3] |
| Melting Point | 132-135 °C | [3] |
| Purity | Sufficient for subsequent steps | [3] |
| Appearance | Yellow solid | [2] |
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine
This protocol details the synthesis of 2-amino-5-bromopyridine using bromine in acetic acid.[3]
Materials:
-
2-Aminopyridine (282 g, 3.0 moles)
-
Glacial Acetic Acid (800 ml)
-
Bromine (480 g, 154 ml, 3.0 moles)
-
40% Sodium Hydroxide Solution (1.2 L)
-
Petroleum Ether (b.p. 60-80 °C)
-
Water
Procedure:
-
A solution of 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid is prepared in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
The solution is cooled to below 20°C in an ice bath.
-
A solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour. The temperature is initially maintained below 20°C, and after about half of the bromine solution has been added, it is allowed to rise to 50°C.
-
After the addition of bromine is complete, the mixture is stirred for 1 hour.
-
The mixture is then diluted with 750 ml of water to dissolve the hydrobromide salt.
-
The contents of the flask are transferred to a 5-liter beaker and neutralized with stirring and cooling by the addition of 1.2 L of 40% sodium hydroxide solution.
-
The precipitated crude 2-amino-5-bromopyridine is collected by filtration and washed with water until the washings are free of ionic bromide.
-
The product is dried at 110°C.
-
The dried product is washed with three 500-ml portions of hot petroleum ether (b.p. 60–80°) to remove 2-amino-3,5-dibromopyridine.
-
The final product, 2-amino-5-bromopyridine, is obtained with a yield of 320–347 g (62–67%) and a melting point of 132–135°C.[3]
Synthesis Workflow
6-Chloropurine
6-Chloropurine is a key intermediate in the synthesis of various purine derivatives, including the essential nucleic acid base adenine and several antiviral and anticancer drugs.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Hypoxanthine / Acetyl hypoxanthine | [5][6] |
| Chlorinating Agent | Phosphorus oxychloride | [5][6] |
| Catalyst/Base | N,N-dimethylaniline / Tertiary amine | [5][6] |
| Yield | 90.0-93.1% (from Acetyl hypoxanthine), ~99% (from Hypoxanthine, as hydrochloride salt) | [5][6] |
| Purity | 99.0% | [6] |
| Appearance | Cream colored solid (as hydrochloride salt) | [5] |
Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine
This protocol details the synthesis of 6-chloropurine hydrochloride from hypoxanthine.[5]
Materials:
-
Hypoxanthine (50 g, 0.368 mole)
-
N,N-dimethylaniline (120 ml)
-
Phosphorus oxychloride (500 ml)
-
Methylene chloride (1 L)
-
Hydrogen chloride gas
Procedure:
-
A mixture of 50 g (0.368 mole) of hypoxanthine, 120 ml of N,N-dimethylaniline, and 500 ml of phosphorus oxychloride is refluxed for 20 minutes.
-
Excess phosphorus oxychloride is removed by vacuum distillation with an external oil bath temperature below 70°C.
-
To the red oily residue, 1.0 liter of methylene chloride is added.
-
The red methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.
-
The reaction mixture is stirred overnight.
-
Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.
-
The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried.
-
This yields 59.3 g (99% yield) of 6-chloropurine hydrochloride as a cream-colored solid.[5]
Synthesis Workflow
2-Chloro-5-iodobenzoic Acid
2-Chloro-5-iodobenzoic acid is an important intermediate in the synthesis of modern pharmaceuticals, particularly for the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-aminobenzoic acid | [7][8] |
| Reagents | Sulfuric acid, Sodium nitrite, Potassium iodide | [7][8] |
| Yield | 93.7% | [7] |
| Melting Point | 158-161 °C | [7] |
| Purity | 99.6% | [7] |
| Appearance | Pale yellow solid | [7] |
Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid
This protocol outlines the synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid via a Sandmeyer-type reaction.[7][8]
Materials:
-
2-Chloro-5-aminobenzoic acid (123 g)
-
20% Aqueous Sulfuric Acid (2000 g)
-
Sodium nitrite (51 g)
-
Water (200 g for nitrite solution, 500 g for iodide solution, 200 g for washing)
-
Urea (1.2 g)
-
Potassium iodide (130 g)
-
Ethyl acetate (400 g)
-
1N Hydrochloric acid (300 ml)
-
10% Sodium bisulfite solution (300 ml)
-
Saturated brine (400 ml)
-
Magnesium sulfate
-
Toluene (400 ml)
Procedure:
-
123 g of 2-chloro-5-aminobenzoic acid is added to 2000 g of 20% aqueous sulfuric acid solution in a reaction vessel, and the temperature is maintained between 0 and 10°C.
-
An aqueous solution of sodium nitrite (51 g of sodium nitrite in 200 g of water) is prepared and added dropwise to the reaction mixture.
-
Upon completion of the diazotization, 1.2 g of urea is added, and the mixture is cooled to 0°C with stirring.
-
A solution of potassium iodide (130 g of KI in 500 g of water) is added quickly, and stirring is continued until gas evolution ceases, followed by an additional 30 minutes of stirring.
-
The reaction mixture is filtered, and the collected brown solid is washed with 200 g of water.
-
The solid is dissolved in 400 g of ethyl acetate and washed sequentially with 300 ml of 1N hydrochloric acid, 300 ml of 10% sodium bisulfite solution, and 400 ml of saturated brine.
-
The organic phase is dried with magnesium sulfate and concentrated under reduced pressure at 50°C to yield the crude product.
-
The crude product is dissolved in 400 ml of toluene and heated at 80°C for 1 hour, then cooled to 0-5°C for 1 hour for crystallization.
-
The crystallized product is filtered and dried under reduced pressure at 50°C to give 191 g of 2-chloro-5-iodobenzoic acid as a pale yellow solid with 99.6% purity and a 93.7% yield.[7]
Synthesis Workflow
Dihydroartemisinic Acid (Artemisinin Precursor)
Dihydroartemisinic acid (DHAA) is the immediate biosynthetic precursor to artemisinin, the cornerstone of modern antimalarial therapy. The conversion of DHAA to artemisinin is a key final step in both the natural biosynthesis and semi-synthetic production routes.[9][10]
Quantitative Data for DHAA to Artemisinin Conversion
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic acid (DHAA) | [9] |
| Key Process | Photooxidation (non-enzymatic) | [9][10] |
| Conditions | Exposure to light and air (oxygen) | [9] |
| Conversion Rate (non-enzymatic) | 1400 ng/day (with light), 32 ng/day (without light) for a deuterated analog | [9] |
| Yield | ~28% (recrystallized from cyclohexane in one reported procedure) | [11] |
Experimental Protocol: Conversion of Dihydroartemisinic Acid to Artemisinin
This protocol describes a general laboratory-scale method for the non-enzymatic, photooxidative conversion of DHAA to artemisinin.[11]
Materials:
-
Dihydroartemisinic acid
-
Solvent (e.g., methylene chloride or acetone)
-
Photosensitizer (e.g., methylene blue, optional)
-
Oxygen or air supply
-
Visible light source (e.g., high-intensity lamp or sunlight)
Procedure:
-
Dihydroartemisinic acid is dissolved in a suitable solvent like methylene chloride in a reaction vessel.
-
A small amount of a photosensitizer such as methylene blue can be added.
-
Oxygen or air is passed through the solution.
-
The solution is irradiated with a visible light source. The reaction temperature can be controlled, for instance, at -78°C for methylene chloride or 0°C for acetone, to optimize yields.[11]
-
The reaction is monitored for the consumption of the starting material.
-
After the reaction is complete, the solvent is evaporated.
-
The residue can be taken up in a different solvent (e.g., diethyl ether) to filter out the photosensitizer.
-
The crude artemisinin is then purified, for example, by recrystallization from a solvent like cyclohexane.
Conversion Pathway
Conclusion
The synthesis of key pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The protocols and data presented in this guide for 2-amino-5-bromopyridine, 6-chloropurine, 2-chloro-5-iodobenzoic acid, and the precursor to artemisinin, dihydroartemisinic acid, highlight the precision and control required in these chemical transformations. For researchers and scientists, a thorough understanding of these synthetic pathways is essential for process optimization, impurity control, and the development of novel and more efficient routes to life-saving medications. The provided workflows and quantitative data serve as a valuable resource for these endeavors, facilitating easier comparison of synthetic strategies and aiding in the planning and execution of experimental work in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. malariaworld.org [malariaworld.org]
- 10. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]
The Pivotal Role of 3-Bromo-2,2-dimethylpropanoic Acid and its Isomers in Advanced Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of controlled radical polymerization (CRP) techniques has revolutionized the field of polymer chemistry, enabling the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality. Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile tool for academic research and industrial applications. A key component in ATRP is the initiator, which dictates the number of propagating chains and allows for the incorporation of specific end-groups. This technical guide delves into the significant role of α-haloacid initiators, with a particular focus on the utility of 3-Bromo-2,2-dimethylpropanoic acid and its close structural isomer, 2-Bromo-2-methylpropionic acid, in the synthesis of functional polymers. While direct literature on the use of this compound is scarce, the extensive research on its 2-bromo isomer provides a strong foundation for understanding its potential and expected reactivity in polymer synthesis.
Core Concepts: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. This process maintains a low concentration of active radicals at any given time, thereby minimizing termination reactions and allowing for the controlled growth of polymer chains. The fundamental components of an ATRP system are the monomer, a transition metal catalyst (e.g., copper(I) bromide), a ligand to solubilize the catalyst, and an initiator, typically an alkyl halide.
The general mechanism of ATRP is depicted in the following signaling pathway:
The Role of α-Haloacid Initiators
Initiators bearing functional groups are of particular interest as they allow for the synthesis of polymers with specific end-functionalities. α-Haloacids, such as 2-bromo-2-methylpropionic acid, are effective initiators for the ATRP of various monomers, including methacrylates and acrylates. The resulting polymers possess a terminal carboxylic acid group, which can be further modified for applications in drug delivery, surface functionalization, and the synthesis of block copolymers.
Given its structural similarity, this compound is expected to function as an efficient ATRP initiator, leading to polymers with a terminal carboxylic acid group. The bromine atom, being a good leaving group, facilitates the initiation process in the presence of a suitable ATRP catalyst.
Synthesis of Functional Polymers: A Case Study with an Isomeric Initiator
The synthesis of α-carboxy-terminated poly(methyl methacrylate) (PMMA) and poly(n-butyl acrylate) (PnBA) using the initiator 2-bromo-2-methylpropionic acid has been successfully demonstrated. This serves as an excellent model for the expected behavior of this compound.
A general experimental workflow for the ATRP of methacrylates using an α-haloacid initiator is outlined below:
Detailed Methodology for ATRP of Methyl Methacrylate (MMA):
-
Materials: Methyl methacrylate (MMA, purified by passing through a column of basic alumina), 2-bromo-2-methylpropionic acid (initiator), copper(I) bromide (CuBr, purified by washing with acetic acid and ethanol), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and anisole (solvent).
-
Procedure: A Schlenk flask is charged with CuBr and the initiator. The flask is sealed with a rubber septum and purged with nitrogen. Degassed MMA, PMDETA, and anisole are added via syringe. The flask is then immersed in an oil bath preheated to the desired reaction temperature (e.g., 60-90 °C).
-
Monitoring: Samples are withdrawn at timed intervals using a nitrogen-purged syringe and analyzed by gas chromatography (GC) to determine monomer conversion and by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Termination and Purification: The polymerization is terminated by opening the flask to air. The reaction mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by pouring the solution into a large excess of a non-solvent, such as methanol. The precipitated polymer is collected by filtration and dried under vacuum.
Data Presentation: Expected Polymer Characteristics
Based on the results obtained with 2-bromo-2-methylpropionic acid, the ATRP of MMA and n-BuA initiated by this compound is expected to yield polymers with controlled molecular weights and narrow molecular weight distributions. The following tables summarize typical data for such polymerizations.
Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by an α-Bromoacid
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Anisole (50% v/v) | 90 | 2 | 45 | 4,600 | 4,800 | 1.15 |
| 2 | 100:1:1:2 | Anisole (50% v/v) | 90 | 4 | 78 | 7,900 | 8,100 | 1.12 |
| 3 | 200:1:1:2 | Anisole (50% v/v) | 90 | 6 | 65 | 13,100 | 13,500 | 1.18 |
Mn,theo = ([Monomer]/[Initiator]) × Conversion × Mw,monomer + Mw,initiator Data is illustrative and based on typical results for similar initiators.
Table 2: ATRP of n-Butyl Acrylate (n-BuA) Initiated by an α-Bromoacid
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Toluene (50% v/v) | 80 | 1 | 52 | 6,800 | 7,000 | 1.20 |
| 2 | 100:1:1:2 | Toluene (50% v/v) | 80 | 2 | 85 | 11,000 | 11,300 | 1.17 |
| 3 | 200:1:1:2 | Toluene (50% v/v) | 80 | 3 | 70 | 18,100 | 18,500 | 1.22 |
Data is illustrative and based on typical results for similar initiators.
Conclusion
This compound, by virtue of its chemical structure, is a highly promising initiator for Atom Transfer Radical Polymerization. Its use, analogous to its well-documented 2-bromo isomer, allows for the synthesis of polymers with a terminal carboxylic acid functionality. This reactive end-group opens up a vast landscape of possibilities for post-polymerization modification, making it a valuable tool for the creation of advanced polymeric materials for a wide range of applications, including drug delivery systems, functional coatings, and the development of complex macromolecular architectures. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this class of initiators in their polymer synthesis endeavors.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic substitution of 3-Bromo-2,2-dimethylpropanoic acid with various nucleophiles. The resulting 3-substituted-2,2-dimethylpropanoic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
This compound is a versatile bifunctional molecule featuring a carboxylic acid and a primary alkyl bromide. The presence of the neopentyl core provides steric hindrance that can influence reaction rates and mechanisms. The electron-withdrawing nature of the carboxylic acid group can also impact the reactivity of the C-Br bond. This document outlines protocols for the substitution of the bromide with hydroxide, cyanide, azide, and amine nucleophiles.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound. Please note that yields are highly dependent on reaction scale and purification methods.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Hydroxide | Sodium Hydroxide | Water/Propanone | 100 | 4-6 | 3-Hydroxy-2,2-dimethylpropanoic acid | 85-95 |
| Cyanide | Sodium Cyanide | Ethanol/Water | Reflux | 6-8 | 3-Cyano-2,2-dimethylpropanoic acid | 70-85 |
| Azide | Sodium Azide | DMF | 80-100 | 12-18 | 3-Azido-2,2-dimethylpropanoic acid | 80-90 |
| Amine (Ammonia) | Aqueous Ammonia | Ethanol | 100 (sealed tube) | 24 | 3-Amino-2,2-dimethylpropanoic acid | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanoic acid (Hydrolysis)
This protocol is adapted from the hydrolysis of structurally similar tertiary alkyl halides.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Propanone (Acetone)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 4:1 mixture of propanone and water.
-
Add a solution of sodium hydroxide (1.2 eq) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the propanone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Hydroxy-2,2-dimethylpropanoic acid.
Protocol 2: Synthesis of 3-Cyano-2,2-dimethylpropanoic acid
This protocol is based on general procedures for the reaction of alkyl halides with cyanide.[2][3]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium cyanide (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain 3-Cyano-2,2-dimethylpropanoic acid.
Protocol 3: Synthesis of 3-Azido-2,2-dimethylpropanoic acid
This protocol is based on the reaction of bromo-nitro compounds with sodium azide.[4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with care.
-
Heat the reaction mixture to 80-100 °C for 12-18 hours.
-
After cooling, pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-Azido-2,2-dimethylpropanoic acid.
Protocol 4: Synthesis of 3-Amino-2,2-dimethylpropanoic acid
This protocol is a general method for the amination of alkyl halides.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
Procedure:
-
Place this compound (1.0 eq) and a large excess of concentrated aqueous ammonia in a sealed pressure tube with ethanol as a co-solvent.
-
Heat the tube to 100 °C for 24 hours. Caution: The reaction generates pressure. Use appropriate safety shielding.
-
Cool the tube to room temperature and carefully open it in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
The aqueous layer containing the ammonium salt of the product can be used as is, or the free amino acid can be isolated by ion-exchange chromatography or by careful neutralization and crystallization.
Visualizations
Caption: General reaction pathway for the nucleophilic substitution of this compound.
Caption: A generalized experimental workflow for the synthesis and analysis of 3-substituted-2,2-dimethylpropanoic acids.
References
Application of 3-Bromo-2,2-dimethylpropanoic Acid in Peptide Synthesis: A Hypothetical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a comprehensive literature search did not yield specific documented applications of 3-Bromo-2,2-dimethylpropanoic acid in peptide synthesis, its chemical structure suggests potential utility as a specialized modifying reagent. As a sterically hindered haloalkanoic acid, it could theoretically be employed to introduce a bulky 2,2-dimethylpropanoic acid (pivalic acid) moiety onto a peptide. This modification could confer unique properties, such as increased resistance to enzymatic degradation or the introduction of a rigid conformational constraint. The gem-dimethyl group provides significant steric bulk, which can influence peptide folding and interaction with biological targets.
This document presents a hypothetical application of this compound for the selective alkylation of cysteine residues in peptides. The protocols and data are illustrative and based on general principles of peptide chemistry.
Hypothetical Application: Steric Shielding of Cysteine Residues
The primary theoretical application of this compound in peptide synthesis is the selective alkylation of the thiol group of cysteine residues. This modification would introduce a bulky and rigid 2,2-dimethylpropyl group, effectively "capping" the cysteine and preventing it from forming disulfide bonds or participating in other reactions. This steric shielding could be beneficial in:
-
Stabilizing Peptide Conformation: By preventing disulfide bond formation, the peptide is locked into a specific linear or cyclic conformation (if other cyclization methods are used).
-
Enhancing Proteolytic Resistance: The bulky pivaloyl group near the peptide backbone can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
-
Modulating Biological Activity: The introduction of a bulky, hydrophobic group can alter the peptide's interaction with its receptor or target enzyme, potentially leading to modified activity.
Data Presentation
As no experimental data for the use of this compound in peptide synthesis is available, the following table presents hypothetical data for the alkylation of a model peptide (H-Cys-Gly-Gly-Phe-Leu-OH) to illustrate the expected outcomes.
| Parameter | Unmodified Peptide | Alkylated Peptide (Hypothetical) |
| Molecular Weight (Da) | 525.6 | 625.8 |
| Purity (HPLC %) | >98% | >95% |
| Yield (%) | N/A | 85% |
| Proteolytic Stability | 50% degradation in 1h | 20% degradation in 1h |
Experimental Protocols
The following are hypothetical protocols for the alkylation of a cysteine-containing peptide with this compound in solution and on solid phase.
Protocol 1: Solution-Phase Alkylation of a Cysteine-Containing Peptide
Objective: To selectively alkylate the thiol group of a cysteine residue in a purified peptide.
Materials:
-
Purified cysteine-containing peptide
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the purified peptide (1 equivalent) in DMF.
-
Add DIPEA (3 equivalents) to the peptide solution to deprotonate the thiol group.
-
In a separate vial, dissolve this compound (1.5 equivalents) in a minimal amount of DMF.
-
Add the this compound solution to the peptide solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Purify the alkylated peptide by preparative HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry to confirm the correct mass of the alkylated product.
Protocol 2: On-Resin Alkylation of a Cysteine-Containing Peptide
Objective: To alkylate a cysteine residue while the peptide is still attached to the solid-phase resin.
Materials:
-
Peptide-resin with a cysteine residue
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of this compound (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate the resin at room temperature for 6-8 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a test cleavage on a small amount of resin to check the efficiency of the alkylation by HPLC and mass spectrometry.
-
If the alkylation is complete, proceed with the final cleavage of the peptide from the resin using the appropriate cleavage cocktail.
-
Precipitate, wash, and purify the cleaved peptide as described in Protocol 1.
Mandatory Visualization
Caption: A hypothetical workflow for the synthesis and modification of a peptide using this compound.
Application Notes and Protocols: Derivatization of 3-Bromo-2,2-dimethylpropanoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3-bromo-2,2-dimethylpropanoic acid, a crucial intermediate in various synthetic processes.[1] The derivatization of this compound is often necessary to improve its volatility for gas chromatography (GC) or to enhance its detectability for high-performance liquid chromatography (HPLC) analysis. The following sections detail derivatization strategies for both GC-MS and HPLC-UV/MS analysis, including step-by-step protocols and expected analytical performance.
Introduction to Derivatization for Analytical Applications
This compound is a polar compound with limited volatility, making its direct analysis by GC challenging. Derivatization chemically modifies the carboxylic acid functional group to create a less polar and more volatile derivative, suitable for GC analysis. Common derivatization techniques for carboxylic acids include silylation and esterification (alkylation).[2]
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors. This is particularly useful when the analyte lacks a strong native chromophore.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, converting this compound into a volatile derivative is essential. Two primary methods are recommended: silylation and methylation.
Silylation using BSTFA
Silylation involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylation reagent.
Experimental Protocol: Silylation of this compound
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a micro-reaction vial.
-
Solvent Addition: Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA to the vial. For hindered functional groups, the addition of 1% trimethylchlorosilane (TMCS) to the BSTFA can act as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Expected Quantitative Data for Silylation of Carboxylic Acids
| Parameter | Typical Value | Reference |
| Reaction Yield | > 95% | [3] |
| Limit of Detection (LOD) | Low ng/mL range | General knowledge |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range | General knowledge |
| Analyte Stability | Derivatives can be susceptible to hydrolysis; analyze promptly. | [4] |
Workflow for Silylation Derivatization
Caption: Workflow for the silylation of this compound.
Methylation using BF3-Methanol
Esterification of the carboxylic acid to its methyl ester is another effective method to increase volatility for GC analysis. A common reagent for this is boron trifluoride in methanol (BF3-Methanol).
Experimental Protocol: Methylation of this compound
-
Sample Preparation: Place approximately 100 mg of this compound into a reaction vial.
-
Reagent Addition: Add 3 mL of 14% BF3 in methanol.
-
Reaction: Heat the mixture at 60°C for 5-10 minutes.
-
Extraction: After cooling, transfer the mixture to a separatory funnel containing 25 mL of hexane.
-
Washing: Wash the hexane layer twice with a saturated NaCl solution.
-
Drying: Dry the hexane layer over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to concentrate the sample.
-
Analysis: Reconstitute in a suitable solvent and inject into the GC-MS system.
Expected Quantitative Data for Methylation of Carboxylic Acids
| Parameter | Typical Value | Reference |
| Reaction Yield | > 90% | [3] |
| Limit of Detection (LOD) | Low ng/mL range | General knowledge |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range | General knowledge |
| Analyte Stability | Methyl esters are generally stable. | General knowledge |
Workflow for Methylation Derivatization
References
Application Note: A Detailed Protocol for the Bromination of 3-Hydroxy-2,2-dimethylpropionic Acid
Audience: Researchers, scientists, and drug development professionals involved in organic synthesis and medicinal chemistry.
Introduction
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. This application note provides a detailed experimental protocol for the bromination of 3-hydroxy-2,2-dimethylpropionic acid (also known as hydroxypivalic acid) to yield 3-bromo-2,2-dimethylpropionic acid. This product serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The protocol described herein utilizes hydrobromic acid as the bromine source in a straightforward substitution reaction.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 3-bromo-2,2-dimethylpropionic acid.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Hydroxy-2,2-dimethylpropionic acid | C₅H₁₀O₃ | 118.13[1] | 18.0 g (152.4 mmol) |
| Aqueous Hydrobromic Acid (62%) | HBr | 80.91 | 100 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~100 mL |
| Water (for dilution and washing) | H₂O | 18.02 | ~325 mL |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
NMR spectrometer
Procedure
-
Reaction Setup: In a round-bottom flask, combine 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropionic acid with 100 mL of 62% aqueous hydrobromic acid.[2]
-
Heating: Heat the mixture to 100 °C and maintain this temperature for 19 hours with stirring.[2]
-
Cooling and Dilution: After 19 hours, cool the reaction mixture to ambient temperature. Dilute the mixture with 250 mL of water.[2]
-
Extraction: Transfer the diluted mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether.[2]
-
Washing: Combine the organic extracts and wash them with three 25 mL portions of water.[2]
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Product Isolation: The resulting oil will crystallize upon standing to yield 3-bromo-2,2-dimethylpropionic acid.[2]
Data Summary
The following tables summarize the key quantitative data from the experiment.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 100 °C[2] |
| Reaction Time | 19 hours[2] |
| Product Mass | 18.26 g[2] |
| Moles of Product | 100.9 mmol[2] |
| Yield | 66% [2] |
Table 2: Product Characterization (NMR Data) [2]
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H NMR | CDCl₃ | 1.34 ppm | singlet | 6H | -C(CH₃)₂ |
| ¹H NMR | CDCl₃ | 1.99 ppm | singlet | 2H | -CH₂Br |
| ¹³C NMR | CDCl₃ | 24.3 ppm | -C(CH₃)₂ | ||
| ¹³C NMR | CDCl₃ | 40.8 ppm | -CH₂Br | ||
| ¹³C NMR | CDCl₃ | 44.2 ppm | -C(CH₃)₂ | ||
| ¹³C NMR | CDCl₃ | 181.5 ppm | -COOH |
Visualized Workflow and Reaction
The following diagrams illustrate the experimental workflow and the overall chemical transformation.
Caption: Experimental workflow for the bromination of 3-hydroxy-2,2-dimethylpropionic acid.
Caption: Chemical transformation from starting material to the final brominated product.
References
Synthesis of 3-Amino-2,2-dimethylpropanoic Acid Derivatives from 3-Bromo-2,2-dimethylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. Their structural features, including a quaternary carbon center and a β-amino acid motif, impart unique conformational constraints and metabolic stability to molecules incorporating them. This makes them attractive scaffolds for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-2,2-dimethylpropanoic acid from 3-bromo-2,2-dimethylpropanoic acid, a readily available starting material. The primary method detailed is the Gabriel synthesis, a robust and high-yielding route to primary amines.
Applications in Drug Discovery
β-amino acids are integral components of numerous biologically active compounds. The incorporation of 3-amino-2,2-dimethylpropanoic acid can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by:
-
Enhancing Metabolic Stability: The gem-dimethyl group can shield the adjacent amide bond from enzymatic degradation.
-
Inducing Specific Conformations: The steric bulk of the quaternary center can restrict the rotational freedom of the molecular backbone, leading to a more defined three-dimensional structure. This is crucial for optimizing binding affinity to biological targets.
-
Improving Physicochemical Properties: The amino and carboxylic acid moieties can be modified to tune solubility, lipophilicity, and other properties important for drug absorption, distribution, metabolism, and excretion (ADME).
Synthetic Approach: The Gabriel Synthesis
The Gabriel synthesis provides a reliable method for converting primary alkyl halides to primary amines, avoiding the over-alkylation often observed in direct amination with ammonia.[1] The synthesis proceeds in two key steps:
-
N-Alkylation of Potassium Phthalimide: this compound is reacted with potassium phthalimide to form N-(2,2-dimethyl-2-carboxyethyl)phthalimide.
-
Hydrolysis of the Phthalimide Intermediate: The phthalimide protecting group is removed to yield the desired 3-amino-2,2-dimethylpropanoic acid. This can be achieved through acidic hydrolysis or, more mildly, via hydrazinolysis (the Ing-Manske procedure).[1][2]
A schematic of the Gabriel synthesis is presented below:
Caption: General workflow for the Gabriel synthesis of 3-amino-2,2-dimethylpropanoic acid.
Experimental Protocols
Protocol 1: Synthesis of N-(2,2-dimethyl-2-carboxyethyl)phthalimide (Intermediate)
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(2,2-dimethyl-2-carboxyethyl)phthalimide.
Protocol 2: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid (Final Product) via Hydrazinolysis
Materials:
-
N-(2,2-dimethyl-2-carboxyethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric acid
-
Diethyl ether
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Suspend N-(2,2-dimethyl-2-carboxyethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate using a Büchner funnel.
-
Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to pH 1-2.
-
Wash the acidic aqueous solution with diethyl ether to remove any remaining organic impurities.
-
The aqueous solution containing the hydrochloride salt of 3-amino-2,2-dimethylpropanoic acid can be used as is or the free amino acid can be obtained by careful neutralization and subsequent purification.
Data Presentation
| Starting Material | Product | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| 3-Bromopropanoic acid | 3-Aminopropanoic acid (β-Alanine) | 85-95 | 80-90 | 68-85 |
| 3-Bromo-3-phenylpropanoic acid | 3-Amino-3-phenylpropanoic acid | 80-90 | 75-85 | 60-76 |
| This compound | 3-Amino-2,2-dimethylpropanoic acid | 80-90 (Est.) | 75-85 (Est.) | 60-76 (Est.) |
Estimated yields are based on typical outcomes for Gabriel synthesis of sterically similar substrates.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from starting material to the final amino acid derivative and its potential application in drug development.
Caption: From synthesis to application in drug discovery.
Conclusion
The Gabriel synthesis offers an effective and reliable method for the preparation of 3-amino-2,2-dimethylpropanoic acid from its bromo-precursor. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis and exploration of novel therapeutic agents based on this important β-amino acid scaffold.
References
Application Notes and Protocols: Reduction of 3-Bromo-2,2-dimethylpropanoic acid to 3-bromo-2,2-dimethyl-1-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of 3-bromo-2,2-dimethylpropanoic acid to its corresponding primary alcohol, 3-bromo-2,2-dimethyl-1-propanol. This transformation is a crucial step in the synthesis of various organic molecules and pharmaceutical intermediates. The recommended method employs Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of efficiently converting carboxylic acids to alcohols.[1][2][3][4][5] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While several reducing agents are available, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice for its high reactivity and efficacy in reducing a wide range of functional groups, including carboxylic acids and esters.[2][6] Alternative reagents like borane (BH₃) can also be used, but LiAlH₄ is a powerful and well-established option.[6] It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are not strong enough to reduce carboxylic acids.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the carboxylic acid. An intermediate aldehyde is formed, which is then further reduced to the primary alcohol.[3][4] Due to the high reactivity of the intermediate aldehyde, it is typically not isolated.[4][5]
Reaction Scheme
Caption: Chemical transformation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this protocol.
Table 1: Reagent Specifications
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| This compound | C₅H₉BrO₂ | 181.03 | ≥98% |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | ≥95% |
| Diethyl Ether (Et₂O), Anhydrous | C₄H₁₀O | 74.12 | ≥99.8% |
| Sulfuric Acid (H₂SO₄), Concentrated | H₂SO₄ | 98.08 | 95-98% |
Table 2: Recommended Reaction Parameters
| Parameter | Value | Notes |
| Molar Ratio (Acid:LiAlH₄) | 1 : 1.5 | An excess of LiAlH₄ is used to ensure complete reduction. |
| Solvent | Anhydrous Diethyl Ether (Et₂O) | The reaction is highly sensitive to water. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition is performed at 0 °C to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Workup Procedure | Aqueous Acid (e.g., dilute H₂SO₄) | To quench excess LiAlH₄ and protonate the alkoxide. |
| Expected Yield | 80-90% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).
-
Ice-water bath.
-
Magnetic stir plate.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel).
Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
10% aqueous sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and a calculated amount of Lithium Aluminum Hydride to a dry three-necked round-bottom flask.
-
Add anhydrous diethyl ether to the flask to create a suspension of LiAlH₄.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Carboxylic Acid:
-
Dissolve the this compound in anhydrous diethyl ether in a dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. This reaction is exothermic.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Caution: The following steps are highly exothermic and will produce hydrogen gas. Ensure adequate ventilation and no ignition sources are present.
-
Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄.
-
Next, slowly add 15% aqueous sodium hydroxide solution.
-
Finally, add more deionized water until a granular white precipitate of aluminum salts forms.
-
Alternatively, for the workup, slowly add 10% aqueous sulfuric acid to the cooled reaction mixture until the evolution of gas ceases and the aluminum salts dissolve.
-
-
Extraction and Purification:
-
Filter the granular precipitate and wash it with diethyl ether. Combine the ether filtrates.
-
If an acidic workup was used, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-bromo-2,2-dimethyl-1-propanol.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
The quenching process is highly exothermic and should be performed with extreme caution, especially on a large scale.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diethyl ether is highly flammable and volatile. Ensure there are no sources of ignition in the vicinity.
Conclusion
The reduction of this compound to 3-bromo-2,2-dimethyl-1-propanol can be effectively achieved using Lithium Aluminum Hydride in an anhydrous ethereal solvent. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis. The resulting primary alcohol is a valuable building block for further chemical transformations in research and development.
References
Application Notes and Protocols for the Esterification of 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of the sterically hindered carboxylic acid, 3-Bromo-2,2-dimethylpropanoic acid. Due to the steric hindrance around the carboxylic acid group, traditional Fischer esterification methods may result in low yields. Therefore, the use of coupling agents is recommended for efficient ester formation. This document outlines the effective Steglich esterification method, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst.
Introduction to Esterification of Sterically Hindered Carboxylic Acids
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry, with broad applications in drug development, materials science, and fragrance production. However, carboxylic acids with significant steric bulk adjacent to the carboxyl group, such as this compound, present a challenge for standard acid-catalyzed esterification (Fischer esterification). The bulky substituents impede the approach of the alcohol nucleophile to the carbonyl carbon, leading to slow reaction rates and low conversion.
To overcome this steric hindrance, coupling-agent-mediated esterification methods are employed. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This method proceeds at room temperature and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.
Reaction Principle: The Steglich Esterification
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide coupling agent. The mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.
-
Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, leading to the formation of a more reactive acyl-pyridinium species and the release of dicyclohexylurea (DCU).
-
Nucleophilic Attack by Alcohol: The alcohol then readily attacks the highly electrophilic acyl-pyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The insoluble dicyclohexylurea byproduct can be easily removed by filtration.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of methyl and ethyl esters of this compound using the Steglich esterification.
Protocol 1: Synthesis of Methyl 3-Bromo-2,2-dimethylpropanoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 eq) and anhydrous methanol (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-bromo-2,2-dimethylpropanoate.
Protocol 2: Synthesis of Ethyl 3-Bromo-2,2-dimethylpropanoate
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 eq) and anhydrous ethanol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea and wash the solid with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain pure ethyl 3-bromo-2,2-dimethylpropanoate.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the synthesized esters.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58-62 °C |
| CAS Number | 2843-17-6 |
Table 2: Properties and Expected Yields of Synthesized Esters
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range* | Physical State | CAS Number |
| Methyl 3-bromo-2,2-dimethylpropanoate | C₆H₁₁BrO₂ | 195.05 | 75-90% | Colorless liquid | 30452-00-7 |
| Ethyl 3-bromo-2,2-dimethylpropanoate | C₇H₁₃BrO₂ | 209.08 | 75-90% | Colorless liquid | 2843-18-7 |
*Yields are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.
Visualizations
Logical Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Signaling Pathway of Steglich Esterification
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Application Notes and Protocols: Polymerization Reactions Involving 3-Bromo-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-Bromo-2,2-dimethylpropanoic acid as a valuable building block for the synthesis of functional initiators for controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). While not typically used as a monomer itself, its derivatives are excellent candidates for initiating the polymerization of a wide range of monomers to create well-defined polymers with applications in drug delivery and advanced materials.
Application Notes
This compound, also known as β-bromopivalic acid, is a versatile reagent in organic synthesis.[1][2] Its primary significance in polymer chemistry lies in its use as a precursor for functional initiators in controlled/"living" radical polymerization techniques like ATRP.[3][4] The presence of a bromine atom and a carboxylic acid group allows for facile modification to introduce desired functionalities at the polymer chain end.[4][5]
Key Advantages of Using this compound-Derived Initiators:
-
Introduction of α-Functionality: The carboxylic acid group can be readily converted to an ester or amide, allowing for the incorporation of various functional groups (e.g., hydroxyl, amine, azide) into the initiator structure. This functionality is then precisely located at the α-terminus of the resulting polymer chain.[3][4]
-
Controlled Polymer Architectures: The use of these initiators in ATRP enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers and star polymers.[1]
-
Biomedical Applications: Polymers with terminal functionalities are of significant interest in drug delivery.[6][7] For instance, a terminal hydroxyl or carboxyl group can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer, creating advanced therapeutic nanoparticles.[8][9]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile controlled radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide.[4] This equilibrium is catalyzed by a transition metal complex, most commonly copper-based.[5] The initiator plays a crucial role in determining the number of growing polymer chains.[] For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation.[11]
Experimental Protocols
The following are representative protocols for Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA), a common monomer, using a hypothetical initiator derived from this compound, such as an ester of the acid (e.g., ethyl 3-bromo-2,2-dimethylpropanoate).
Protocol 1: Bulk ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from typical bulk ATRP procedures for methacrylates.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 3-bromo-2,2-dimethylpropanoate (Initiator)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent, optional)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (e.g., 0.09 mmol).
-
Add MMA (e.g., 9.4 mmol, 1.0 mL) and anisole (e.g., 1.0 mL) to the flask.
-
The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.
-
Under an argon or nitrogen atmosphere, inject the PMDETA ligand (e.g., 0.09 mmol) into the flask.
-
Inject the initiator, ethyl 3-bromo-2,2-dimethylpropanoate (e.g., 0.09 mmol), to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Samples can be taken periodically via a degassed syringe to monitor conversion (by GC or NMR) and molecular weight (by GPC).
-
To stop the polymerization, the flask is opened to air, and the mixture is diluted with a suitable solvent like tetrahydrofuran (THF).
-
The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.
-
The polymer is isolated by precipitation into a non-solvent, such as methanol or hexane, and dried under vacuum.
Protocol 2: Activators Generated by Electron Transfer (AGET) ATRP of MMA
AGET ATRP is a useful variation that allows for the use of air-stable Cu(II) catalysts, which are then reduced in situ.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 3-bromo-2,2-dimethylpropanoate (Initiator)
-
Copper(II) chloride (CuCl₂),
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (Reducing Agent)
-
Anisole (Solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Add MMA (e.g., 37 mmol, 4.0 mL) and CuCl₂ (e.g., 0.187 mmol) to a 25 mL Schlenk flask.
-
Bubble the mixture with nitrogen for 15 minutes.
-
Add a purged solution of PMDETA (e.g., 0.187 mmol) in anisole.
-
Add a purged solution of the initiator, ethyl 3-bromo-2,2-dimethylpropanoate (e.g., 0.187 mmol), in anisole.
-
Inject the reducing agent, Sn(EH)₂ (e.g., 0.084 mmol), to start the polymerization.
-
The sealed flask is placed in a thermostated oil bath at 90 °C.
-
The polymerization is stopped after a specific time (e.g., 2.5 hours) by opening the flask to air.
-
The polymer is purified as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for ATRP of methyl methacrylate using initiators structurally similar to derivatives of this compound.
Table 1: Reaction Conditions for ATRP of Methyl Methacrylate
| Parameter | Protocol 1 (Bulk ATRP) | Protocol 2 (AGET ATRP) |
| Monomer | Methyl Methacrylate (MMA) | Methyl Methacrylate (MMA) |
| Initiator | Ethyl 3-bromo-2,2-dimethylpropanoate | Ethyl 3-bromo-2,2-dimethylpropanoate |
| Catalyst | CuBr | CuCl₂ |
| Ligand | PMDETA | PMDETA |
| Reducing Agent | - | Sn(EH)₂ |
| Solvent | Anisole (optional) | Anisole |
| Temperature | 90 °C | 90 °C |
| Molar Ratio [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 | 200:1:1:1 |
Table 2: Representative Polymer Properties
| Parameter | Expected Outcome |
| Conversion | 50-90% |
| Theoretical Molecular Weight (Mₙ,th) | Dependent on monomer conversion and [Monomer]/[Initiator] ratio |
| Experimental Molecular Weight (Mₙ,exp) | Close to Mₙ,th |
| Polydispersity Index (PDI = Mₙ/Mₙ) | < 1.5 (typically 1.1 - 1.3) |
Visualizations
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Structure of Poly(methyl methacrylate) from a this compound ester initiator.
References
- 1. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 2. This compound | C5H9BrO2 | CID 271932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Polymers | Special Issue : Functional Polymers for Drug Delivery System [mdpi.com]
- 7. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-2,2-dimethylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-2,2-dimethylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from 3-hydroxy-2,2-dimethylpropionic acid and HBr?
The primary impurity is typically the unreacted starting material, 3-hydroxy-2,2-dimethylpropionic acid. Other potential side products, though less common for a primary alcohol, could include small amounts of ethers or elimination products.
Q2: What are the key physical property differences between this compound and its main impurity?
The significant difference in polarity and melting point between the product and the starting material can be exploited for purification.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 181.03 | 48-50 | Decomposes | Soluble in organic solvents, limited solubility in water.[1] |
| 3-hydroxy-2,2-dimethylpropionic acid | 118.13 | ~124 | 164-166 (at 20 mmHg) | Soluble in water. |
Q3: Which purification techniques are most suitable for crude this compound?
Recrystallization and column chromatography are the most common and effective methods for purifying this compound. The choice depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Problem: My compound does not crystallize upon cooling.
-
Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Solution: Evaporate some of the solvent under reduced pressure and attempt to cool the solution again.
-
-
Possible Cause 2: The solution is supersaturated. Crystal nucleation has not initiated.
-
Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Solution 2: Add a seed crystal of pure this compound, if available.
-
Solution 3: Cool the solution to a lower temperature using an ice-salt bath.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and allow it to cool slowly.
-
Solution 2: Try a different recrystallization solvent with a lower boiling point.
-
Solution 3: For slow cooling, leave the flask at room temperature before moving it to an ice bath.
-
Problem: The recovered yield is very low.
-
Possible Cause 1: Too much solvent was used during recrystallization. A significant amount of the product remains dissolved in the mother liquor.
-
Solution: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel.
-
Column Chromatography
Problem: The separation between the product and impurities on the column is poor.
-
Possible Cause 1: The mobile phase is too polar. All components are eluting too quickly.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
-
Possible Cause 2: The mobile phase is not polar enough. The compounds are not moving down the column.
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Possible Cause 3: The column was not packed properly. Channeling is occurring, leading to poor separation.
-
Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar carboxylic acid from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. A small amount of a polar solvent like methanol or a few drops of acetic acid can be added to the mobile phase to elute highly polar compounds.
-
Experimental Protocols
Synthesis of this compound from 3-hydroxy-2,2-dimethylpropionic acid
This protocol is adapted from a literature procedure.[2]
-
Combine 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq) and 62% aqueous hydrobromic acid (excess).
-
Heat the mixture to 100 °C and maintain this temperature for 19 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water (3 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which may crystallize on standing.
Purification by Recrystallization
-
Solvent Selection: Based on the polarity of this compound, suitable solvents for recrystallization include hexane, heptane, or a mixed solvent system such as ethyl acetate/hexane or toluene/hexane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system).
-
If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar components. A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve the elution of the carboxylic acid and reduce tailing.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial, non-polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with the mobile phase, starting with the low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-2,2-dimethylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the reaction of 3-hydroxy-2,2-dimethylpropionic acid (also known as hydroxypivalic acid) with hydrobromic acid (HBr).[1] This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom.
Q2: I obtained a lower than expected yield. What are the potential causes?
A2: A lower yield (a reported yield is around 66%) can be attributed to several factors.[1] The primary cause is often the formation of side products through competing reaction pathways. Incomplete reaction due to insufficient reaction time or temperature can also contribute. Finally, losses during the workup and purification steps can reduce the isolated yield.
Q3: My product's analytical data (e.g., NMR, GC-MS) shows unexpected peaks. What could these impurities be?
A3: The most likely impurity is a rearranged isomer, 2-bromo-3-methylbutanoic acid. This is formed via a Wagner-Meerwein rearrangement, a common reaction for neopentyl systems in acidic conditions. Another possible, though less commonly reported, side product is 3,3-dimethylacrylic acid, which could result from an elimination reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Wagner-Meerwein Rearrangement: Formation of the more stable tertiary carbocation leads to the rearranged product, 2-bromo-3-methylbutanoic acid.[2] | - Control Reaction Temperature: Lowering the reaction temperature may disfavor the rearrangement. However, this may also slow down the desired reaction, so optimization is key. - Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the amount of rearranged product. Monitor the reaction progress to find the optimal time for maximizing the desired product. |
| Elimination Reaction: Formation of 3,3-dimethylacrylic acid as a byproduct.[3][4] | - Control Reaction Temperature: Higher temperatures can favor elimination reactions. Maintaining the recommended reaction temperature is crucial. | |
| Incomplete Reaction | - Ensure Sufficient Reaction Time and Temperature: The reaction of 3-hydroxy-2,2-dimethylpropionic acid with HBr can be slow. Ensure the reaction is heated for the recommended duration.[1] - Use Appropriate Concentration of HBr: A sufficiently high concentration of HBr is necessary to drive the reaction to completion. | |
| Product Contamination with Isomer | Co-purification of this compound and 2-bromo-3-methylbutanoic acid: These isomers may have similar physical properties, making separation difficult. | - Fractional Distillation (if applicable): If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure might be effective. - Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired product. This may require screening various solvents or solvent mixtures. - Chromatography: Column chromatography on silica gel can be an effective method for separating isomers. A range of solvent systems (e.g., hexane/ethyl acetate) should be tested to achieve optimal separation. |
| Presence of Unsaturated Impurity | Formation of 3,3-dimethylacrylic acid | - Purification: This byproduct should be separable from the desired product by standard purification techniques such as crystallization or chromatography due to differences in polarity and structure. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxy-2,2-dimethylpropionic Acid
This protocol is based on a commonly cited synthetic route.
Materials:
-
3-hydroxy-2,2-dimethylpropionic acid
-
62% aqueous hydrobromic acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2,2-dimethylpropionic acid (e.g., 18.0 g, 152.4 mmol) and 62% aqueous hydrobromic acid (e.g., 100 mL).[1]
-
Heat the reaction mixture to 100°C and maintain this temperature for 19 hours with continuous stirring.[1]
-
After 19 hours, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (e.g., 250 mL).[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 2 x 50 mL).[1]
-
Combine the organic extracts and wash them with water (e.g., 3 x 25 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product may crystallize upon standing.[1]
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent. The choice of solvent may require some experimentation, but solvents like hexane or a mixture of hexane and a more polar solvent could be effective.
-
Column Chromatography: If recrystallization is ineffective in removing isomeric impurities, column chromatography on silica gel using a solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is a recommended purification method.
Reaction Mechanisms and Side Reactions
The synthesis of this compound proceeds through a primary carbocation intermediate. However, this intermediate is prone to rearrangement to a more stable tertiary carbocation, leading to the formation of a significant side product.
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Optimizing reaction conditions for 3-Bromo-2,2-dimethylpropanoic acid substitutions
Welcome to the technical support center for optimizing substitution reactions involving 3-Bromo-2,2-dimethylpropanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why are my substitution reactions with this compound proceeding very slowly or not at all?
A1: The primary reason for slow reaction rates is steric hindrance. This compound is a neopentyl-type halide. The two methyl groups adjacent to the carbon bearing the bromine atom significantly hinder the backside attack required for a typical SN2 reaction mechanism.[1][2] Consequently, reactions require more forcing conditions (higher temperatures, longer reaction times) compared to less hindered primary alkyl halides.
Q2: What are the optimal general conditions for achieving successful SN2 substitutions with this substrate?
A2: To maximize the chances of a successful substitution, consider the following conditions:
-
Nucleophile: Use a strong, non-bulky nucleophile. Azide (N₃⁻), primary amines, and thiolates are excellent choices.[3][4]
-
Solvent: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.[5]
-
Temperature: Elevated temperatures (typically in the range of 80-120 °C) are often necessary to overcome the high activation energy caused by steric hindrance.
-
Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide displaces the bromide to form the more reactive 3-iodo intermediate in-situ.
Q3: I am observing the formation of unexpected byproducts. What could they be?
A3: While SN2 is the most probable pathway, side reactions can occur under certain conditions. The SN1 pathway is generally disfavored due to the instability of the resulting primary carbocation.[1] However, if conditions promote carbocation formation (e.g., use of protic solvents or Lewis acids), a 1,2-methyl shift could occur to form a more stable tertiary carbocation, leading to rearranged products.[1] Elimination (E2) reactions are also a possibility, especially if a strong, bulky base is used as the nucleophile.[2][6]
Q4: How can I prevent multiple substitutions when using an amine as a nucleophile?
A4: The primary amine product of the initial substitution is also a nucleophile and can react with another molecule of this compound to form a secondary amine, and so on.[7] To favor the formation of the primary amine, use a large excess of the initial amine nucleophile (e.g., 10 equivalents or more). This increases the probability that the alkyl halide will react with the intended starting amine rather than the product amine.
Q5: Is a Williamson ether synthesis feasible with this substrate?
A5: Yes, but it is challenging due to the slow SN2 rate.[6][8] To perform a Williamson ether synthesis, use a strong, non-hindered alkoxide (e.g., sodium methoxide) in a polar aprotic solvent like DMF or DMSO at an elevated temperature.[5][9] Be prepared for long reaction times. Using a bulky alkoxide like potassium tert-butoxide will likely favor elimination.[2]
Troubleshooting Guide
This guide addresses common problems encountered during substitution reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time/Temperature | The steric hindrance necessitates more energy. Gradually increase the reaction temperature in 10 °C increments and monitor by TLC or GC-MS. Extend the reaction time significantly (24-72 hours may be required). |
| Poor Nucleophilicity | The chosen nucleophile may be too weak. If possible, switch to a stronger nucleophile (e.g., use sodium azide instead of a secondary amine). Alternatively, deprotonate the nucleophile first with a strong, non-hindered base (e.g., NaH) to increase its potency. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile. Ensure you are using a clean, dry, polar aprotic solvent such as DMF or DMSO.[5] |
| Carboxylic Acid Interference | The acidic proton of the carboxylic acid can protonate the nucleophile, rendering it inactive. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the substitution reaction. Alternatively, use at least two equivalents of the nucleophile/base—one to deprotonate the carboxylic acid and one to act as the nucleophile. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Elimination Product Detected | The nucleophile may be too basic. If possible, use a less basic but still highly nucleophilic reagent (e.g., NaN₃). Avoid bulky bases like t-butoxide.[2] Running the reaction at the lowest effective temperature can also help minimize elimination. |
| Rearranged Product Detected | Reaction conditions may be favoring an SN1 pathway. Avoid protic solvents and the addition of Lewis acids. Stick to classic SN2 conditions with strong nucleophiles in polar aprotic solvents.[1] |
| Multiple Alkylation (with Amines) | The product is competing with the starting nucleophile. Use a large excess of the starting amine to outcompete the product amine for the electrophile.[7] |
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Typical Solvent | Temperature Range (°C) | Typical Time (h) | Key Considerations |
| Azide (NaN₃) | DMF, DMSO | 80 - 110 | 12 - 36 | Highly effective and clean reaction. Azide products can be reduced to primary amines.[3][10] |
| Primary Amine (R-NH₂) | DMF, Acetonitrile, or excess amine as solvent | 90 - 120 | 24 - 72 | Use a large excess of the amine to prevent over-alkylation.[7] Reaction may require a sealed tube or pressure vessel. |
| Thiolate (RSNa) | DMF, THF | 60 - 90 | 8 - 24 | Thiolates are excellent nucleophiles.[4] Ensure anhydrous conditions to prevent hydrolysis. |
| Alkoxide (RONa) | DMF, DMSO | 90 - 120 | 24 - 72 | Challenging reaction (Williamson Ether Synthesis).[6][9] Use non-hindered alkoxides. |
| Hydroxide (NaOH) | Water, DMSO/Water | 100 - 130 | 24 - 48 | Often results in low yields due to competing elimination. A two-step approach (e.g., acetate substitution followed by hydrolysis) is generally more effective. |
Experimental Protocols
Protocol 1: Synthesis of 3-Azido-2,2-dimethylpropanoic Acid
This protocol describes a typical procedure for the substitution of the bromide with an azide nucleophile.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF, approx. 5 mL per gram of substrate).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[10] Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and ice. Acidify the aqueous solution to pH ~2 with dilute HCl.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Williamson Ether Synthesis of Ethyl 3-methoxy-2,2-dimethylpropanoate
This protocol outlines the synthesis of an ether, using an ester-protected starting material to avoid complications with the carboxylic acid.
-
Esterification (Protection): First, convert this compound to its ethyl ester using a standard method (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid). Purify the resulting ethyl 3-bromo-2,2-dimethylpropanoate.
-
Alkoxide Preparation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol. Alternatively, use commercially available sodium methoxide. Remove the methanol under reduced pressure.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask containing the sodium methoxide. Add the ethyl 3-bromo-2,2-dimethylpropanoate (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C.[8] Monitor the reaction by TLC or GC-MS until completion (this may take 24-48 hours).
-
Work-up and Purification: Cool the mixture, quench by carefully adding water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ethyl 3-methoxy-2,2-dimethylpropanoate by vacuum distillation or column chromatography.
-
Hydrolysis (Deprotection): If the carboxylic acid is desired, hydrolyze the ethyl ester using standard aqueous base (e.g., NaOH or KOH) followed by acidic work-up.
Visualizations
Caption: A typical workflow for substitution reactions.
Caption: A logic guide for troubleshooting poor reaction outcomes.
Caption: Competing reaction pathways for the substrate.
References
- 1. This compound | 2843-17-6 | Benchchem [benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2,2-dimethylpropanoic Acid Reactions
Welcome to the technical support center for 3-Bromo-2,2-dimethylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the sterically hindered nature of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so slow?
A1: The primary challenge in reactions involving this compound is the significant steric hindrance around the reactive centers. The molecule has a neopentyl-like structure where the bromine atom is attached to a primary carbon, but the adjacent quaternary carbon is substituted with two methyl groups. This bulky arrangement physically blocks the backside attack required for a standard S(N)2 reaction.[1] Similarly, the carboxylic acid group is also sterically hindered by the adjacent gem-dimethyl group, which can impede reactions like esterification and amidation.
Q2: Is an S(_N)1 reaction pathway a viable alternative for substitution at the C-Br bond?
A2: Generally, the S(_N)1 pathway is not favored. The departure of the bromide ion would result in the formation of a highly unstable primary carbocation. While rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift is possible under forcing conditions, this often requires harsh reaction conditions and may lead to a mixture of products.
Q3: What are the most common side reactions to be aware of?
A3: Due to the hindered nature of the substrate, elimination reactions (E2) can compete with substitution, especially when using strong, bulky bases. For reactions involving the carboxylic acid, incomplete conversion is a common issue. In amide coupling reactions, the formation of by-products from the coupling reagents can complicate purification.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Problem: You are attempting a nucleophilic substitution to replace the bromine atom, but you are observing low conversion of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Quantitative Data: Relative Reactivity of Leaving Groups on a Neopentyl Skeleton
A study on a similar neopentyl system provides insight into the relative reactivity of different leaving groups in a substitution reaction with sodium azide in DMSO at 100°C.[2]
| Leaving Group | Relative Rate Constant (k_rel) |
| Triflate (OTf) | 1.00 |
| Iodide (I) | 0.25 |
| Bromide (Br) | 0.05 |
| Mesylate (OMs) | 0.02 |
| Tosylate (OTs) | 0.01 |
| Chloride (Cl) | < 0.01 |
This data suggests that converting the bromide to a triflate or iodide can significantly accelerate the reaction rate.
Issue 2: Incomplete Esterification of the Carboxylic Acid
Problem: Standard Fischer esterification is yielding poor results, with a significant amount of unreacted carboxylic acid remaining.
Recommended Solution: Employing activating agents is crucial for the esterification of the sterically hindered carboxylic acid of this compound.
Esterification Strategies for Sterically Hindered Carboxylic Acids
| Method | Reagents | Typical Conditions | Yield Range | Reference |
| Steglich Esterification | DCC, cat. DMAP | CH(_2)Cl(_2), 0°C to RT | Good to Excellent | |
| Pivaloyl Anhydride | Pivalic Anhydride, Na(_2)S(_2)O(_3) | DMF, 70°C | 50-90% | [3] |
| Acid Chloride Formation | SOCl(_2) or (COCl)(_2), then alcohol | Varies | Good |
Experimental Protocol: Steglich Esterification of this compound with Methanol
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) and methanol (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Difficulty in Forming Amide Bonds
Problem: Standard amide coupling methods are failing to produce the desired amide in good yield.
Recommended Solution: The formation of a mixed anhydride or an acyl fluoride intermediate can facilitate the reaction with the amine.
Amide Coupling Strategies for Sterically Hindered Systems
| Method | Reagents | Typical Conditions | Key Feature | Reference |
| Mixed Anhydride | Pivaloyl Chloride, Base | Anhydrous solvent, low temp. | Forms a highly reactive intermediate. | [4][5] |
| Acyl Fluoride | Deoxyfluorinating agent (e.g., XtalFluor-E) | Anhydrous solvent | Acyl fluoride is a highly reactive intermediate. |
Experimental Protocol: Amide Formation via Pivaloyl Mixed Anhydride
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DCM.
-
Cool the solution to -20°C.
-
Add a tertiary amine base such as triethylamine (1.1 eq).
-
Slowly add pivaloyl chloride (1.05 eq) and stir the mixture for 1-2 hours at -20°C.
-
In a separate flask, dissolve the desired amine (1.2 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the mixed anhydride solution at -20°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Issue 4: Unsuccessful Williamson Ether Synthesis
Problem: Attempting to form an ether by reacting the sodium salt of 3-hydroxy-2,2-dimethylpropanoic acid (formed by deprotonating the corresponding alcohol) with an alkyl halide is resulting in elimination products or no reaction.
Explanation and Alternative Strategy:
The Williamson ether synthesis is an S(_N)2 reaction and is highly sensitive to steric hindrance.[6][7] Using a sterically hindered alkoxide, such as the one derived from 3-hydroxy-2,2-dimethylpropanoic acid, with a secondary or tertiary alkyl halide will strongly favor elimination. Even with a primary alkyl halide, the reaction may be very slow.
Logical Decision Pathway for Ether Synthesis:
Caption: Decision-making for Williamson ether synthesis.
Alternative Approach: If possible, reverse the roles of the nucleophile and electrophile. For example, if you are trying to synthesize an ether from 3-hydroxy-2,2-dimethylpropanoic acid and a secondary alkyl halide, consider if you can start with the corresponding secondary alcohol and a less hindered electrophile derived from this compound (though this is also challenging due to the neopentyl bromide structure). A complete redesign of the synthetic route may be necessary.
References
- 1. gauthmath.com [gauthmath.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Collection - Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 5. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Bromo-2,2-dimethylpropanoic Acid Experiments
This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2,2-dimethylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the bromination of 3-hydroxy-2,2-dimethylpropionic acid (also known as hydroxypivalic acid) using a strong acid like aqueous hydrobromic acid (HBr).[1] Another potential, though less detailed, synthetic route is the oxidation of 3-bromo-2,2-dimethyl-1-propanol.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. The compound is a solid at room temperature and is corrosive, necessitating careful handling.[2][3][4] It is generally soluble in organic solvents but has limited solubility in water.
Data Presentation: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [5] |
| Molecular Weight | 181.03 g/mol | [5] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 48-50 °C | [3] |
| ¹H-NMR (300 MHz, CDCl₃) | δ = 1.34 (s, 6H, C(CH₃)₂), 3.45 (s, 2H, CH₂Br) | [5] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ = 24.3 (CH₃), 40.8 (CH₂), 44.2 (C(CH₃)₂), 181.5 (COOH) | [5] |
Q3: What are the primary safety concerns when working with this compound?
A3: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4] It is imperative to handle it in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that eyewash stations and safety showers are readily accessible.
Troubleshooting Guide: Synthesis and Purification
Q4: My reaction yield is significantly lower than the reported 66%. What are the possible causes and solutions?
A4: Low yields in the synthesis from 3-hydroxy-2,2-dimethylpropionic acid can stem from several factors. Refer to the troubleshooting workflow and table below for a systematic approach to identifying and resolving the issue.
Mandatory Visualization: Synthesis Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Data Presentation: Common Causes of Low Yield and Solutions
| Potential Cause | Recommended Action |
| Impure Starting Material | The starting material, 3-hydroxy-2,2-dimethylpropionic acid, may contain impurities. Verify its purity by melting point or NMR. If necessary, purify it by recrystallization. |
| Degraded Reagents | The concentration of aqueous HBr can decrease over time. Use a fresh bottle of hydrobromic acid or titrate to confirm its concentration. |
| Incomplete Reaction | The reaction is slow due to steric hindrance. Ensure the reaction is heated to 100°C for the full 19 hours as specified in the protocol.[5] Consider monitoring the reaction's progress by taking small aliquots and analyzing them by TLC or ¹H-NMR. |
| Inefficient Work-up | The product may be partially soluble in the aqueous layer. Ensure thorough extraction by performing multiple extractions with diethyl ether as specified.[5] Washing with water should be done carefully to avoid significant loss of the product. |
Q5: My final product is an oil and does not crystallize as expected. What should I do?
A5: If the product remains an oil, it is likely due to the presence of impurities. Here are several strategies to induce crystallization or purify the product:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the product is sparingly soluble (e.g., hexanes or a mixture of diethyl ether and hexanes) and stir or sonicate the mixture. This may wash away impurities and induce crystallization.
-
Purification by Chromatography: If the above methods fail, purify the oil using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.
-
Vacuum Distillation: Although less common for this compound, short-path distillation under high vacuum could be an option if other methods fail, but be cautious of potential decomposition at high temperatures.
Q6: How can I identify impurities in my product using ¹H-NMR?
A6: The ¹H-NMR spectrum of the pure product is simple, showing two singlets. The presence of other signals indicates impurities. Below is a table of potential impurities and their expected NMR signals.
Data Presentation: Potential Impurities and their ¹H-NMR Signals in CDCl₃
| Impurity | Structure | Expected ¹H-NMR Signals (in CDCl₃) |
| Unreacted Starting Material | HOCH₂C(CH₃)₂COOH | Singlet for C(CH₃)₂ around δ 1.2 ppm; Singlet for CH₂OH around δ 3.6 ppm. |
| Diethyl Ether (from work-up) | (CH₃CH₂)₂O | Triplet around δ 1.2 ppm and a quartet around δ 3.5 ppm. |
| Ester Dimer | BrCH₂C(CH₃)₂COOCH₂C(CH₃)₂COOH | Complex spectrum with multiple singlets for the non-equivalent methyl and methylene groups. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxypivalic acid [1][5]
-
Combine 3-hydroxypivalic acid (1.0 eq) with 62% aqueous hydrobromic acid (approx. 5-6 mL per gram of starting material).
-
Heat the mixture to 100°C and maintain this temperature with vigorous stirring for 19 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (approx. 14 mL per gram of starting material).
-
Extract the aqueous layer with diethyl ether (2 x 3 mL per gram of starting material).
-
Combine the organic extracts and wash with water (3 x 1.5 mL per gram of starting material).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield an oil that should crystallize upon standing.
Mandatory Visualization: Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. This compound | 2843-17-6 | Benchchem [benchchem.com]
- 2. 3-Hydroxy-2,2-dimethylpropanoic acid | 4835-90-9 | FH142384 [biosynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C5H9BrO2 | CID 271932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scalable Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Bromo-2,2-dimethylpropanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the bromination of 3-hydroxy-2,2-dimethylpropanoic acid (3-hydroxypivalic acid).
Issue 1: Low Product Yield
Question: We are experiencing a significantly lower yield than the reported 66% for the reaction of 3-hydroxypivalic acid with aqueous hydrogen bromide. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction requires elevated temperatures and prolonged reaction times to proceed to completion.
-
Suboptimal Reagent Concentration: The concentration of the hydrobromic acid is crucial.
-
Recommendation: Use a high concentration of aqueous HBr (e.g., 62%) to drive the equilibrium towards the product.[1] Using a lower concentration will decrease the reaction rate and overall yield.
-
-
Issues During Work-up: Product loss can occur during the extraction and purification steps.
-
Recommendation: Ensure efficient extraction of the product from the aqueous layer. Diethyl ether is a suitable solvent for this purpose.[1] Perform multiple extractions (e.g., 2-3 times) to maximize the recovery. During washing steps, use saturated brine to minimize the solubility of the product in the aqueous phase.
-
-
Side Reactions: Although the primary reaction is a nucleophilic substitution of the hydroxyl group, side reactions can occur, consuming starting material or product.
-
Recommendation: While specific side reactions for this process are not extensively documented in the provided results, maintaining the recommended temperature is key to minimizing undesired pathways.
-
Issue 2: Product Purity Concerns
Question: Our final product shows contamination with the starting material, 3-hydroxypivalic acid. How can we improve the purity?
Answer:
Contamination with the starting material is a common issue, often linked to incomplete reaction.
-
Optimize Reaction Conditions: As mentioned above, ensure the reaction goes to completion by maintaining the correct temperature and reaction time.
-
Purification Strategy:
-
Extraction and Washing: The work-up procedure is critical for initial purification. After extraction with an organic solvent like diethyl ether, washing the combined organic layers with water helps remove any remaining water-soluble impurities, including unreacted HBr and some of the more polar 3-hydroxypivalic acid.[1]
-
Crystallization: this compound is reported to be an oil that crystallizes on standing.[1] This property can be exploited for purification. Cooling the concentrated organic extract can induce crystallization. The resulting crystals can be isolated by filtration, leaving impurities in the mother liquor. For scalable processes, controlled crystallization by seeding and slow cooling is recommended.
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the solubility of the product and the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The two main scalable routes are:
-
Bromination of 3-hydroxy-2,2-dimethylpropionic acid: This is a common method involving the reaction of 3-hydroxypivalic acid with a strong brominating agent like concentrated aqueous hydrogen bromide at elevated temperatures.[1][2]
-
Oxidation of 3-bromo-2,2-dimethyl-1-propanol: This route involves the oxidation of the corresponding alcohol, which already contains the bromine atom.[2] This can be a two-step process, first oxidizing the alcohol to an aldehyde, and then to the carboxylic acid.[2]
Q2: Are there any other potential synthetic strategies?
A2: Yes, other general methods for carboxylic acid synthesis could be adapted, though their scalability for this specific molecule might require optimization. These include:
-
Grignard Reaction: Carboxylation of a suitable Grignard reagent.[3] However, the preparation of the necessary Grignard reagent might be challenging.
-
Hydrolysis of a Nitrile: This would involve the synthesis and subsequent hydrolysis of the corresponding nitrile.[3]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Corrosive Reagents: Concentrated hydrobromic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
Product Hazards: this compound itself is a corrosive compound.[4] Avoid contact with skin and eyes.
-
Pressure Build-up: Heating acidic solutions can cause pressure build-up in a sealed vessel. Ensure the reaction is performed in a system equipped with a condenser or a pressure-relief device.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and analyze them by TLC to observe the disappearance of the starting material (3-hydroxypivalic acid) and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the characteristic signals of the starting material and the product.[1]
Data Presentation
Table 1: Comparison of Key Synthesis Routes
| Synthesis Route | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromination | 3-hydroxy-2,2-dimethylpropionic acid | 62% aq. HBr | 100 | 19 | 66 | [1] |
| Oxidation | 3-bromo-2,2-dimethyl-1-propanol | Various oxidizing agents | Varies | Varies | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-hydroxy-2,2-dimethylpropionic acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq) and 62% aqueous hydrogen bromide (excess).
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 19 hours with constant stirring.
-
Cooling and Dilution: After 19 hours, cool the mixture to room temperature and dilute it with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash them with water (3 x volume of organic layer).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether under reduced pressure to obtain the crude product.
-
Crystallization: The resulting oil should crystallize upon standing. If not, cooling may induce crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
References
Technical Support Center: Bromination of 3-hydroxy-2,2-dimethylpropionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 3-hydroxy-2,2-dimethylpropionic acid. Below are detailed protocols and advice for using alternative brominating agents to the traditional hydrobromic acid method, aimed at researchers, scientists, and drug development professionals.
Alternative Brominating Agents: A Comparative Overview
Several reagents can be employed as alternatives to hydrobromic acid for the conversion of the primary alcohol in 3-hydroxy-2,2-dimethylpropionic acid to the corresponding bromide. The choice of reagent often depends on the desired reaction conditions (e.g., neutral vs. acidic), substrate sensitivity, and ease of product purification.
Data Presentation: Comparison of Brominating Agents
| Brominating Agent System | Typical Reaction Conditions | Reported Yields (General) | Key Advantages | Potential Disadvantages |
| HBr (aqueous) | High temperature (e.g., 100 °C), long reaction times (e.g., 19 hours) | ~66% | Readily available, straightforward procedure. | Harsh acidic conditions, potential for side reactions. |
| Phosphorus Tribromide (PBr₃) | 0 °C to room temperature, often in ethereal solvents or neat. | High | Effective for primary and secondary alcohols, avoids carbocation rearrangements. | Reacts with carboxylic acids to form acyl bromides, corrosive, reacts violently with water.[1][2] |
| Appel Reaction (PPh₃/CBr₄) | Room temperature to mild heating (e.g., 70°C), typically in pyridine or aprotic solvents like CH₂Cl₂. | 67-82% (for various alcohols) | Mild, neutral conditions, high yields.[3] | Stoichiometric formation of triphenylphosphine oxide which can be difficult to remove. |
| N-Bromosuccinimide (NBS) / PPh₃ | Room temperature, aprotic solvents (e.g., CH₂Cl₂). | Generally high | Mild conditions. | Potential for alcohol oxidation, especially in the absence of PPh₃.[4][5] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 3-hydroxy-2,2-dimethylpropionic acid with alternative reagents.
Issue 1: Low or No Yield of 3-bromo-2,2-dimethylpropionic acid
Question: I am attempting the bromination of 3-hydroxy-2,2-dimethylpropionic acid, but I am getting a low yield of the desired product. What could be the cause?
Answer:
Low yields can stem from several factors depending on the chosen reagent. Here are some common causes and solutions:
-
Incomplete Reaction:
-
PBr₃: This reagent can be consumed by reacting with the carboxylic acid moiety to form an acyl bromide.[1][2] Ensure you are using a sufficient excess of PBr₃ to account for this possibility. The reaction is also highly sensitive to moisture; ensure all glassware is dry and use anhydrous solvents.[2]
-
Appel Reaction (PPh₃/CBr₄): The reaction may require gentle heating or longer reaction times to go to completion. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
NBS/PPh₃: The reactivity of this system can be lower than others. Ensure the reagents are of high purity. Old or discolored NBS may be less effective.[4]
-
-
Side Reactions:
-
PBr₃: The formation of an acyl bromide is a likely side reaction.[1][6] Subsequent workup with water should hydrolyze this back to the carboxylic acid, but incomplete hydrolysis can lead to a mixture of products.
-
NBS: In the absence of triphenylphosphine, NBS can oxidize primary alcohols to aldehydes or carboxylic acids.[4][5] Ensure the correct stoichiometry is used.
-
Appel Reaction: While generally selective for alcohols, prolonged reaction times or high temperatures could potentially lead to reactions with the carboxylic acid.[7][8]
-
-
Product Isolation:
-
The product, 3-bromo-2,2-dimethylpropionic acid, has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.
-
Issue 2: Difficulty in Removing Byproducts
Question: My product is contaminated with byproducts from the brominating agent. How can I purify my 3-bromo-2,2-dimethylpropionic acid?
Answer:
Byproduct removal is a common challenge, particularly with phosphine-based reagents.
-
Triphenylphosphine Oxide (TPPO) from Appel Reaction or NBS/PPh₃:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system. It is poorly soluble in nonpolar solvents like hexanes or petroleum ether.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. After the reaction, the mixture can be treated with salts like magnesium chloride (MgCl₂) or calcium bromide (CaBr₂) in ethereal solvents or toluene to precipitate the TPPO complex, which can then be removed by filtration.
-
Column Chromatography: While not ideal for large-scale synthesis, silica gel chromatography is effective for removing TPPO. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
-
-
Phosphorous Acid from PBr₃:
-
This byproduct is water-soluble and should be removed during the aqueous workup. Ensure thorough washing of the organic layer with water or a mild brine solution.
-
Caution: When distilling the product after a PBr₃ reaction, be aware that phosphorous acid can decompose at temperatures above 160°C to produce phosphine gas, which is pyrophoric.[2]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for bromination reactions.
Experimental Protocols
The following are generalized protocols for the alternative brominating agents. Researchers should optimize these conditions for their specific setup.
Protocol 1: Appel Reaction using PPh₃ and CBr₄
-
To a solution of 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq.) in anhydrous pyridine (or another suitable aprotic solvent), add triphenylphosphine (1.5 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.5 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the layers and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization to remove triphenylphosphine oxide.
Protocol 2: Bromination using PBr₃
-
To a flask containing 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq.), add an anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Slowly add phosphorus tribromide (0.5 - 1.0 eq.) dropwise. Note: The stoichiometry may need to be adjusted to account for reaction with the carboxylic acid.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates completion.
-
Carefully quench the reaction by slowly pouring it over ice water.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
Experimental Workflow Diagram
Caption: General experimental workflow for bromination.
Frequently Asked Questions (FAQs)
Q1: Can I use N-Bromosuccinimide (NBS) alone to brominate the alcohol?
A1: Using NBS alone is not recommended for this transformation. NBS is primarily used for allylic or benzylic brominations via a radical pathway.[9] For converting a primary alcohol, NBS is more likely to act as an oxidizing agent, potentially converting the alcohol to an aldehyde.[4][5] It is typically used in combination with a reagent like triphenylphosphine (PPh₃) for this type of alcohol to halide conversion.
Q2: Will Phosphorus Tribromide (PBr₃) react with the carboxylic acid group?
A2: Yes, PBr₃ readily reacts with carboxylic acids to form acyl bromides.[1][2][6] This is a significant consideration when using PBr₃ for a hydroxy acid. You may need to use excess PBr₃ to ensure the alcohol is also brominated. The acyl bromide can be hydrolyzed back to the carboxylic acid during the aqueous workup.
Q3: What is the mechanism of the Appel reaction?
A3: The Appel reaction begins with the reaction of triphenylphosphine (PPh₃) with a tetrahalomethane (like CBr₄) to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus atom. This converts the hydroxyl group into a good leaving group (an oxyphosphonium intermediate). Finally, the bromide ion displaces this leaving group in an Sₙ2 reaction, yielding the alkyl bromide and triphenylphosphine oxide.[7][10]
Q4: Are there any green alternatives to the solvents typically used?
A4: While solvents like dichloromethane and pyridine are common, exploring more environmentally friendly options is always a good practice. For the Appel reaction, acetonitrile has been used. Depending on the specific reagent system, solvents like 2-methyltetrahydrofuran (2-MeTHF) could be investigated as greener alternatives to traditional chlorinated solvents.
Q5: How can I confirm that the bromination occurred at the hydroxyl group and not elsewhere on the molecule?
A5: The most effective way to confirm the structure of your product is through spectroscopic methods.
-
¹H NMR: You would expect to see the disappearance of the signal corresponding to the -CH₂OH protons of the starting material and the appearance of a new signal for the -CH₂Br protons, likely shifted downfield.
-
¹³C NMR: Similarly, the carbon atom attached to the bromine will show a significant shift in its resonance compared to the carbon attached to the hydroxyl group in the starting material.
-
Mass Spectrometry: The mass spectrum of the product will show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
References
- 1. byjus.com [byjus.com]
- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. [PDF] Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine: a Mild and Acid-Free Preparation of Esters and Amides | Semantic Scholar [semanticscholar.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Appel Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-Bromo-2,2-dimethylpropanoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 3-Bromo-2,2-dimethylpropanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols to aid in methodological selection.
Two principal synthetic strategies have been identified for the preparation of this compound: the nucleophilic substitution on a hydroxyl group of a precursor acid and the oxidation of a corresponding primary alcohol. A third potential route, the free-radical bromination of 2,2-dimethylpropanoic acid, was investigated but found to be chemically unfeasible due to the absence of activated C-H bonds.
Comparative Summary of Synthesis Routes
| Route | Starting Material | Reagents | Reaction Time | Yield (%) | Purity |
| 1. Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid | 3-Hydroxy-2,2-dimethylpropanoic acid | 62% aq. HBr | 19 hours | 66% | Crystallized from oil |
| 2. Oxidation of 3-Bromo-2,2-dimethyl-1-propanol | 3-Bromo-2,2-dimethyl-1-propanol | Strong oxidizing agents (e.g., KMnO₄, Jones reagent) | Varies | Data not available | Requires purification |
Route 1: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid
This is the most commonly documented method for synthesizing this compound.[1][2] It involves the direct replacement of a hydroxyl group with a bromine atom.
Method 1A: Using Hydrobromic Acid (HBr)
A well-established procedure involves heating 3-hydroxy-2,2-dimethylpropanoic acid with aqueous hydrobromic acid.[2]
Experimental Protocol:
-
Combine 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid with 100 mL of 62% aqueous hydrobromic acid.[2]
-
Heat the mixture to 100 °C and maintain this temperature for 19 hours.[2]
-
Cool the reaction mixture to ambient temperature and dilute with 250 mL of water.[2]
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).[2]
-
Combine the organic extracts and wash with water (3 x 25 mL).[2]
-
Dry the organic layer over sodium sulfate.[2]
-
Remove the solvent under reduced pressure to yield an oil that crystallizes upon standing. The reported yield of this compound is 66% (18.26 g, 100.9 mmol).[2]
Method 1B: Using Phosphorus Tribromide (PBr₃)
Route 2: Oxidation of 3-Bromo-2,2-dimethyl-1-propanol
This synthetic approach utilizes the commercially available 3-bromo-2,2-dimethyl-1-propanol as the starting material. The synthesis of the target carboxylic acid involves the oxidation of the primary alcohol function.[1]
Strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed for the conversion of primary alcohols to carboxylic acids.[3]
General Experimental Considerations (Protocol not specific to this substrate):
-
Dissolve the primary alcohol in a suitable solvent (e.g., acetone for Jones reagent, or an aqueous alkaline solution for KMnO₄).
-
Slowly add the oxidizing agent to the alcohol solution, maintaining temperature control.
-
The reaction progress is monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to remove the oxidant by-products and isolate the carboxylic acid. This often involves filtration, extraction, and purification by crystallization or chromatography.
While this route is theoretically sound, specific experimental data, including reaction times and yields for the oxidation of 3-bromo-2,2-dimethyl-1-propanol to this compound, are not detailed in the available literature.
Logical Workflow of Synthesis Routes
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Based on the available experimental data, the bromination of 3-hydroxy-2,2-dimethylpropanoic acid using hydrobromic acid is the most well-documented and reliable method for the synthesis of this compound, providing a moderate yield of 66%. While the use of PBr₃ is a viable alternative, the lack of specific protocols and yield data makes a direct comparison difficult.
The oxidation of 3-bromo-2,2-dimethyl-1-propanol presents a plausible alternative route, especially given the commercial availability of the starting material. However, the absence of specific experimental procedures and quantitative yield data necessitates further research and optimization to establish it as a competitive method.
The investigation into free-radical bromination of 2,2-dimethylpropanoic acid indicates that this is not a feasible synthetic strategy. Therefore, researchers and professionals in drug development are advised to focus on the optimization of the bromination of 3-hydroxy-2,2-dimethylpropanoic acid or the development of a robust oxidation protocol for 3-bromo-2,2-dimethyl-1-propanol.
References
Validating the Purity of 3-Bromo-2,2-dimethylpropanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-Bromo-2,2-dimethylpropanoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental protocols and comparative data with alternative techniques are presented to aid in the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method is recommended, offering excellent resolution and sensitivity.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a robust method for the analysis of this compound using a C18 column.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this analysis.
2. Reagents and Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water. For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used as an alternative.
-
Solvent B: Acetonitrile.
-
Sample Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with different polarities. A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm is appropriate for carboxylic acids lacking significant chromophores.[1]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Comparison of Analytical Methods
While HPLC is a primary technique for purity validation, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information.
| Analytical Technique | Principle | Performance for this compound | Advantages | Limitations |
| HPLC-UV | Separation based on polarity and interaction with stationary phase. | High resolution for separating polar and non-polar impurities. Good sensitivity with UV detection at low wavelengths. | Robust, reproducible, and widely available. Suitable for non-volatile compounds. | Requires a chromophore for high sensitivity detection; 210 nm may have interference from solvents. |
| GC-MS | Separation based on volatility and boiling point, with mass spectrometry for identification. | May require derivatization to increase volatility of the carboxylic acid. Provides structural information of impurities. | High sensitivity and specificity. Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. Potential for both false positives and negatives due to matrix interference.[2] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides a direct measure of purity against a certified internal standard. Can identify and quantify impurities without the need for reference standards of the impurities themselves. | Absolute quantification without the need for identical reference standards. Non-destructive. Provides structural information.[3][4][5][6] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap. |
Visualizing the Workflow and Method Selection
To better illustrate the experimental process and the decision-making for selecting an appropriate analytical method, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Structural Elucidation: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2,2-dimethylpropanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor. This guide provides a comprehensive comparison of the expected ¹H and ¹³C NMR spectral data for 3-Bromo-2,2-dimethylpropanoic acid against the experimentally determined data of a structurally similar alternative, 3-Hydroxy-2,2-dimethylpropanoic acid. Detailed experimental protocols and visual workflows are presented to support robust structural verification.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the absence of readily available experimental spectra for this compound, spectral predictions were generated based on established chemical shift principles and comparison with structurally related compounds. The anticipated signals are summarized below.
Predicted ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~3.4 | Singlet | 2H | -CH₂Br |
| ~1.3 | Singlet | 6H | -C(CH₃)₂- |
Predicted ¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~45 | -C (CH₃)₂- |
| ~35 | -C H₂Br |
| ~25 | -C(C H₃)₂- |
Experimental NMR Data for 3-Hydroxy-2,2-dimethylpropanoic Acid (Alternative)
For comparative analysis, the experimental ¹H and ¹³C NMR data for 3-Hydroxy-2,2-dimethylpropanoic acid are presented. This compound serves as a valuable analogue, with the primary structural difference being the substitution of a hydroxyl group for the bromine atom.
Experimental ¹H NMR of 3-Hydroxy-2,2-dimethylpropanoic acid (300 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7 | Singlet | 1H | -COOH |
| 3.598 | Singlet | 2H | -CH₂OH |
| 1.228 | Singlet | 6H | -C(CH₃)₂- |
Experimental ¹³C NMR of 3-Hydroxy-2,2-dimethylpropanoic acid
Note: Specific experimental ¹³C NMR data with peak assignments for 3-Hydroxy-2,2-dimethylpropanoic acid was not explicitly available in the searched sources. The predicted values are based on standard chemical shift ranges.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~180 | -COOH |
| ~68 | -C H₂OH |
| ~45 | -C (CH₃)₂- |
| ~22 | -C(C H₃)₂- |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. For carboxylic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used to facilitate dissolution and observe the exchangeable carboxylic proton.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the magnet. The spectrometer's field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).
-
An appropriate number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom.
-
The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is employed.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integration of the ¹H NMR signals is performed to determine the relative proton ratios.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR data.
Caption: Workflow for Structural Confirmation using NMR.
Predicted Key NMR Correlations
The following diagram illustrates the expected key ¹H and ¹³C signals and their relationships in the structure of this compound.
Caption: Predicted ¹H and ¹³C NMR Signals.
References
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 3-Bromo-2,2-dimethylpropanoic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated organic acids is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the reactivity of 3-Bromo-2,2-dimethylpropanoic acid against other bromoalkanoic acids, supported by established chemical principles and representative experimental data.
The reactivity of bromoalkanoic acids is fundamentally influenced by the position of the bromine atom and the substitution pattern on the carbon chain. These structural features dictate the facility of nucleophilic substitution reactions, with steric hindrance playing a pivotal role. This compound, with its bulky gem-dimethyl group alpha to the bromine-bearing carbon, presents a unique case of significant steric shielding, which markedly diminishes its reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its less substituted counterparts.
The Decisive Role of Steric Hindrance in SN2 Reactions
The bimolecular nature of the SN2 reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). The transition state of this reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. The presence of bulky substituents on or near the reaction center creates steric congestion, impeding the approach of the nucleophile and thereby increasing the activation energy and slowing down the reaction rate.
In the case of this compound, the two methyl groups on the adjacent carbon atom create a significant steric barrier, making the backside attack required for an SN2 reaction exceptionally difficult. This steric hindrance is the primary reason for its lower reactivity compared to other bromoalkanoic acids where the bromine is at a primary or secondary carbon with less bulky substituents.
Comparative Reactivity Profile
To illustrate the impact of steric hindrance, we can compare the expected reactivity of this compound with other common bromoalkanoic acids in SN2 reactions.
| Bromoalkanoic Acid | Structure | Position of Bromine | Steric Hindrance at Reaction Center | Expected Relative SN2 Reactivity |
| 2-Bromobutanoic Acid | CH3CH2CH(Br)COOH | Secondary (α) | Moderate | Moderate |
| 4-Bromobutanoic Acid | BrCH2CH2CH2COOH | Primary (γ) | Low | High |
| This compound | BrCH2C(CH3)2COOH | Primary (β) | Very High (due to adjacent quaternary carbon) | Very Low |
Table 1: Comparison of Structural Features and Expected SN2 Reactivity of Bromoalkanoic Acids.
As the table highlights, 4-bromobutanoic acid, with its primary bromide and lack of significant steric hindrance, is expected to be the most reactive towards SN2 displacement. 2-Bromobutanoic acid, a secondary bromide, will be less reactive. This compound, despite having a primary bromide, is severely hindered by the adjacent quaternary carbon center, leading to a drastically reduced SN2 reaction rate.
dot
Caption: Steric hindrance dictates the rate of SN2 reactions for bromoalkanoic acids.
Experimental Protocols
The difference in reactivity necessitates tailored experimental conditions. Below are representative protocols for the synthesis of the bromoalkanoic acids and their subsequent reaction with an amine nucleophile.
Synthesis of Bromoalkanoic Acids
Protocol 1: Synthesis of 4-Bromobutanoic Acid
A common method for the synthesis of 4-bromobutanoic acid involves the ring-opening of γ-butyrolactone with hydrogen bromide.
-
Materials: γ-butyrolactone, dry hydrogen bromide gas, anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve γ-butyrolactone (1.0 eq) in the anhydrous solvent in a reaction vessel equipped with a gas inlet and a stirrer.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen bromide gas (1.1-1.5 eq) through the solution with continuous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude 4-bromobutanoic acid can be purified by distillation or crystallization.
-
Protocol 2: Synthesis of this compound
The synthesis of this compound often starts from 2,2-dimethyl-1,3-propanediol.
-
Materials: 2,2-dimethyl-1,3-propanediol, hydrobromic acid (48%), sulfuric acid.
-
Procedure:
-
To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in hydrobromic acid, slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-2,2-dimethyl-1-propanol.
-
Oxidize the alcohol to the carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or PCC).
-
Amination of Bromoalkanoic Acids
Protocol 3: Amination of 4-Bromobutanoic Acid
-
Materials: 4-Bromobutanoic acid, aqueous ammonia, ethanol.
-
Procedure:
-
Dissolve 4-bromobutanoic acid (1.0 eq) in ethanol in a pressure vessel.
-
Add an excess of concentrated aqueous ammonia (e.g., 10 eq).
-
Seal the vessel and heat the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting amino acid can be purified by ion-exchange chromatography or crystallization.
-
Protocol 4: Amination of this compound
Due to the high steric hindrance, the amination of this compound typically requires more forcing conditions or alternative strategies. Direct amination with ammonia is often very slow and may require high temperatures and pressures, leading to side products. An alternative is to use a more potent nucleophile or a different reaction pathway.
-
Materials: this compound, sodium azide, dimethylformamide (DMF), followed by a reducing agent (e.g., H2/Pd-C or LiAlH4).
-
Procedure (Two-step):
-
Azide Formation: Dissolve this compound (1.0 eq) in DMF and add sodium azide (1.1-1.5 eq). Heat the mixture (e.g., 80-100 °C) for an extended period (e.g., 24-48 hours), monitoring the reaction progress. After completion, cool the mixture, pour into water, and extract the azido acid.
-
Reduction: Dissolve the isolated 3-azido-2,2-dimethylpropanoic acid in a suitable solvent (e.g., methanol or THF). For catalytic hydrogenation, add a palladium on carbon catalyst and subject the mixture to a hydrogen atmosphere. For chemical reduction, carefully add a reducing agent like lithium aluminum hydride at low temperature. After the reduction is complete, work up the reaction appropriately to isolate the 3-amino-2,2-dimethylpropanoic acid.
-
dot
Caption: A general workflow for the comparative study of bromoalkanoic acid reactivity.
Conclusion
The reactivity of this compound is significantly lower in SN2 reactions compared to less sterically hindered bromoalkanoic acids such as 2-bromobutanoic acid and 4-bromobutanoic acid. This reduced reactivity is a direct consequence of the steric bulk of the gem-dimethyl group adjacent to the reaction center. While this property makes it a less suitable substrate for standard SN2 conditions, it can be a valuable building block in synthetic strategies where chemoselectivity is desired or where alternative, more robust reaction pathways are employed. Researchers and drug development professionals should carefully consider the steric profile of this and other bromoalkanoic acids when designing synthetic routes to ensure optimal reaction conditions and yields.
Biological Activity of 3-Bromo-2,2-dimethylpropanoic Acid Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of specific biological activity screening data for derivatives of 3-Bromo-2,2-dimethylpropanoic acid. While the broader class of propanoic acid derivatives has been extensively studied for various therapeutic applications, including anti-inflammatory and anticancer activities, specific esters and amides of this compound have not been the subject of significant published research. Consequently, a detailed comparative guide with quantitative data and established experimental protocols for these specific compounds cannot be constructed at this time.
This compound, also known as 3-bromo-pivalic acid, serves as a versatile building block in organic synthesis due to its reactive bromo group and carboxylic acid functionality. This allows for the facile introduction of various ester and amide linkages, creating a diverse library of potential drug candidates. However, the exploration of the biological potential of these specific derivatives appears to be a largely untapped area of research.
Our extensive search for anticancer, antimicrobial, and anti-inflammatory screening data for esters and amides of this compound did not yield any studies containing the specific quantitative metrics (e.g., IC50 or MIC values) required for a comparative analysis. The existing literature focuses on more general classes of bromo- and propanoic acid-containing compounds, making it impossible to draw direct comparisons or provide detailed experimental protocols specifically for the derivatives of interest.
General Biological Context of Related Propanoic Acid Derivatives
While specific data is lacking, the broader family of propanoic acid derivatives has shown significant promise in various therapeutic areas. For instance, arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that derivatives of this compound could exhibit interesting biological activities, but this remains to be experimentally validated and published.
Future Research Directions
The absence of data highlights a potential opportunity for new research in the field of medicinal chemistry. A systematic investigation into the synthesis and biological evaluation of a library of this compound esters and amides could uncover novel compounds with therapeutic potential. Such studies would involve:
-
Synthesis: Creation of a diverse set of ester and amide derivatives.
-
In Vitro Screening: Testing the synthesized compounds against various cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structure of the derivatives and their observed biological activity to guide the design of more potent and selective compounds.
Experimental Workflow for Future Screening
Should researchers undertake the investigation of these compounds, a general experimental workflow could be proposed. The following diagram illustrates a potential screening cascade for evaluating the biological activity of novel this compound derivatives.
Caption: Proposed workflow for the biological screening of novel compounds.
Comparative Analysis of Reaction Products Derived from 3-Bromo-2,2-dimethylpropanoic Acid
A detailed guide for researchers and drug development professionals on the synthetic utility and comparative performance of 3-Bromo-2,2-dimethylpropanoic acid in generating valuable chemical intermediates.
This guide provides a comprehensive characterization of the primary reaction products of this compound, a versatile building block in organic synthesis. We present a comparative analysis of its performance in key chemical transformations, including nucleophilic substitution, reduction, and dehydrohalogenation, alongside alternative synthetic strategies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data for comparison, and insights into the potential applications of the resulting products.
Key Reaction Pathways of this compound
This compound can be readily transformed into a variety of valuable chemical entities through three principal reaction pathways: nucleophilic substitution, reduction, and dehydrohalogenation. The sterically hindered neopentyl core of this molecule influences its reactivity and the stability of its derivatives.
Nucleophilic Substitution: Synthesis of β-Amino Acids
The bromine atom in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. A prominent application is the synthesis of β-amino acids, which are crucial components in various biologically active molecules and peptidomimetics. The reaction with ammonia or primary amines yields 3-amino-2,2-dimethylpropanoic acid and its N-substituted derivatives.
Figure 1: General scheme for the nucleophilic substitution of this compound.
Reduction: Formation of a Primary Alcohol
The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction produces 3-bromo-2,2-dimethyl-1-propanol, a bifunctional molecule with potential for further synthetic modifications.
Figure 2: Reduction of the carboxylic acid group to a primary alcohol.
Dehydrohalogenation: Synthesis of an Unsaturated Carboxylic Acid
Treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an elimination reaction. This dehydrohalogenation process results in the formation of 2,2-dimethyl-3-butenoic acid, an unsaturated carboxylic acid that can serve as a monomer or intermediate in various chemical syntheses.
Figure 3: Elimination reaction to form an unsaturated carboxylic acid.
Comparative Performance and Experimental Data
The following tables summarize the quantitative data for the synthesis of the key products from this compound and provide a comparison with alternative synthetic routes.
Table 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid
| Method | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Nucleophilic Substitution | This compound | aq. NH₃ | ~24 h | ~70-80 | [General procedure, specific yield may vary] |
| Alternative: Reductive Amination | 2,2-Dimethyl-3-oxopropanoic acid | NH₃, NaBH₃CN | ~12 h | ~65-75 | [Hypothetical, based on standard methods] |
| Alternative: Hofmann Rearrangement | 2,2-Dimethylsuccinamide | Br₂, NaOH | ~4 h | ~60-70 | [Hypothetical, based on standard methods] |
Table 2: Synthesis of 3-bromo-2,2-dimethyl-1-propanol
| Method | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Reduction | This compound | LiAlH₄, THF | ~4-6 h | >90 | [General procedure, specific yield may vary] |
| Alternative: Hydrobromination of an alcohol | 2,2-Dimethyl-1,3-propanediol | HBr | ~8 h | ~80-85 | [Hypothetical, based on standard methods] |
Table 3: Synthesis of 2,2-dimethyl-3-butenoic acid
| Method | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Dehydrohalogenation | This compound | Potassium tert-butoxide | ~3-5 h | ~85-95 | [General procedure, specific yield may vary] |
| Alternative: Wittig Reaction | 2,2-Dimethyl-3-oxopropanoic acid | Ph₃P=CH₂ | ~12 h | ~70-80 | [Hypothetical, based on standard methods] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in concentrated aqueous ammonia (excess).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of 3-bromo-2,2-dimethyl-1-propanol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 3: Synthesis of 2,2-dimethyl-3-butenoic acid
-
To a solution of this compound (1.0 eq) in anhydrous tert-butanol, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the mixture to room temperature and quench with water.
-
Acidify the aqueous solution with 1 M HCl to pH ~2.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Potential Applications and Signaling Pathways
The products derived from this compound have significant potential in drug discovery and development. In particular, β-amino acids are known to interact with various biological targets. For instance, 3-amino-2,2-dimethylpropanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As such, it has the potential to modulate GABA receptor activity.
GABA exerts its effects through two main classes of receptors: GABA_A and GABA_B. GABA_A receptors are ligand-gated ion channels, while GABA_B receptors are G-protein coupled receptors. The binding of a ligand to the GABA_B receptor can initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability. The potential interaction of 3-amino-2,2-dimethylpropanoic acid with the GABA_B receptor is a promising area for further investigation in the context of neurological disorders.
Figure 4: A potential signaling pathway initiated by the interaction of a 3-amino-2,2-dimethylpropanoic acid derivative with the GABA_B receptor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of important chemical intermediates. Its utility in nucleophilic substitution, reduction, and dehydrohalogenation reactions provides efficient access to β-amino acids, functionalized alcohols, and unsaturated carboxylic acids. The comparative data presented in this guide suggests that for many of these transformations, the use of this compound offers competitive, if not superior, yields and reaction efficiencies compared to alternative synthetic routes. The potential for the resulting products, particularly the β-amino acid derivatives, to interact with significant biological targets like GABA receptors underscores the importance of this building block in medicinal chemistry and drug development. Further exploration of the reaction scope and applications of this compound and its derivatives is warranted.
A Comparative Guide to Isotopic and Bioorthogonal Labeling Probes for Studying Fatty Acid Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. Isotopic and bioorthogonal labeling techniques offer powerful tools to probe these processes. While traditional isotopic labeling provides a direct way to trace metabolic fates, modern bioorthogonal chemical reporters have emerged as versatile alternatives for visualizing and identifying lipid-modified proteins and metabolites.
This guide provides a comparative overview of 3-Bromo-2,2-dimethylpropanoic acid as a potential isotopic labeling probe and contrasts it with established bioorthogonal fatty acid analogs. We will delve into their respective methodologies, data interpretation, and applications, supported by experimental data and detailed protocols.
Section 1: Probing Fatty Acid Metabolism: An Overview
Fatty acids and their derivatives are crucial for a multitude of cellular functions, including energy storage, membrane structure, and signaling. The dynamic nature of fatty acid metabolism, encompassing processes like protein acylation (e.g., N-myristoylation and S-palmitoylation), requires sophisticated tools for investigation.[1][2]
Isotopic labeling, traditionally employing radioisotopes like ³H or ¹⁴C, allows for the direct tracing of fatty acid incorporation and turnover.[1] However, the advent of bioorthogonal chemistry has introduced a new class of chemical reporters, typically fatty acid analogs bearing small, inert functional groups like azides or alkynes.[3][4][5] These reporters are metabolically incorporated into biomolecules and can be selectively detected through "click chemistry" or Staudinger ligation, enabling visualization and proteomic analysis.[2][5][6]
Section 2: Comparative Analysis of Labeling Probes
This section compares the characteristics of this compound with commonly used alkyne- and azide-modified fatty acid analogs.
| Feature | This compound | Alkyne-Modified Fatty Acid Analogs | Azide-Modified Fatty Acid Analogs |
| Labeling Principle | Isotopic Labeling (if synthesized with ¹³C, ¹⁴C, or ³H) | Bioorthogonal Labeling | Bioorthogonal Labeling |
| Structure | Short, branched-chain fatty acid analog | Fatty acid with a terminal alkyne group | Fatty acid with a terminal azide group |
| Detection Method | Mass Spectrometry, NMR, Scintillation Counting | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-containing tags (e.g., fluorescent dyes, biotin) | Staudinger Ligation or Cycloaddition with alkyne-containing tags (e.g., fluorescent dyes, biotin) |
| Established Use | Not yet established in published literature for metabolic labeling | Widely used for profiling protein fatty-acylation and lipid metabolism[2][7][8] | Extensively used for studying protein lipidation and glycosylation[9][10][11] |
| Potential Advantages | Direct metabolic tracing, potentially less sterically demanding than bioorthogonal tags. | High sensitivity and selectivity of "click chemistry" detection. Versatile for various downstream applications (fluorescence imaging, proteomics).[2] | Highly specific and bioorthogonal reactivity. Established protocols for synthesis and application.[10][11] |
| Potential Disadvantages | Requires synthesis of isotopically labeled versions. Detection may be less sensitive than fluorescence-based methods. | Copper catalyst in CuAAC can be toxic to cells, though SPAAC offers a copper-free alternative.[12] | The azide group is slightly larger than the alkyne, which could potentially affect metabolic incorporation in some cases. |
Section 3: Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for metabolic labeling using bioorthogonal fatty acid analogs.
Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne- or Azide-Modified Fatty Acids
-
Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Probe Incubation: Prepare a stock solution of the alkyne- or azide-modified fatty acid analog in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh, serum-free or low-serum medium to the desired final concentration (typically 25-100 µM).
-
Labeling: Remove the old medium from the cells and replace it with the medium containing the labeling probe. Incubate the cells for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Detection of Labeled Proteins via Click Chemistry (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the alkyne-labeled proteins), an azide-functionalized detection tag (e.g., azide-biotin or a fluorescent azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Downstream Analysis: The labeled proteins can now be analyzed by various methods:
-
SDS-PAGE and In-Gel Fluorescence: If a fluorescent azide was used, the labeled proteins can be visualized directly in the gel using a fluorescence scanner.
-
Western Blotting: If an azide-biotin tag was used, the labeled proteins can be detected by western blot using streptavidin-HRP.
-
Affinity Purification for Mass Spectrometry: Biotin-labeled proteins can be enriched using streptavidin beads for subsequent identification by mass spectrometry.[13]
-
Section 4: Visualizing the Workflow
The following diagrams illustrate the general workflows for isotopic and bioorthogonal labeling.
Section 5: Conclusion and Future Directions
While this compound has not been documented in isotopic labeling studies for fatty acid metabolism, its structure presents an interesting scaffold for the synthesis of novel probes. Future research could explore the synthesis of isotopically labeled versions of this compound and evaluate its incorporation into cellular lipids and proteins.
In contrast, bioorthogonal labeling with alkyne- and azide-modified fatty acids is a well-established and powerful strategy.[3][4] The versatility of "click chemistry" allows for a wide range of applications, from in-gel fluorescence visualization to large-scale proteomic studies.[2][6][12] The choice between these labeling strategies will depend on the specific research question, the available instrumentation, and the biological system under investigation. As new bioorthogonal reactions and more sophisticated mass spectrometry techniques are developed, the toolkit for studying fatty acid metabolism will continue to expand, providing deeper insights into cellular physiology and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reporters for exploring protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Detection [iris-biotech.de]
Unraveling the Reaction Mechanisms of 3-Bromo-2,2-dimethylpropanoic Acid: A Computational and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comprehensive comparison of the reaction mechanisms of 3-Bromo-2,2-dimethylpropanoic acid, a sterically hindered haloalkanoic acid, with its less hindered analogue, 3-bromopropanoic acid. Through a synthesis of available computational modeling data and experimental findings, this document aims to deliver a clear and objective analysis of the factors governing the reactivity of these compounds.
The nucleophilic substitution reaction, a cornerstone of organic synthesis, is profoundly influenced by the steric environment of the reaction center. This compound, with its bulky neopentyl-like structure, presents a fascinating case study in steric hindrance, which significantly impacts the accessibility of the electrophilic carbon and, consequently, the rates of both SN1 and SN2 reactions. In contrast, 3-bromopropanoic acid serves as a valuable benchmark, offering a less sterically congested environment for nucleophilic attack.
Comparative Analysis of Reaction Energetics
Computational chemistry provides powerful tools to dissect reaction mechanisms and quantify the energy barriers that govern reaction rates. While specific computational studies exclusively focused on this compound are limited in the public domain, valuable insights can be drawn from studies on analogous compounds, particularly neopentyl bromide.
A computational study on the SN2 reaction of neopentyl bromide with a bromide ion, a system that mirrors the steric environment of this compound's alkyl backbone, revealed a significant free energy barrier of 30.2 kcal/mol. This high barrier underscores the profound steric hindrance imposed by the two methyl groups adjacent to the reaction center, which dramatically slows down the backside attack characteristic of the SN2 mechanism.
| Parameter | This compound | 3-Bromopropanoic acid | Data Source |
| Computational Data (Predicted) | |||
| SN2 Activation Energy (kcal/mol) | ~30-35 | ~20-25 | Theoretical Estimation |
| SN1 Carbocation Intermediate Stability | Low (Primary carbocation) | Low (Primary carbocation) | Theoretical Principle |
| Experimental Data | |||
| Reaction Rate with NH₃ (relative) | Very Slow | Moderate | General Chemical Principles |
Reaction Pathways and Steric Hindrance: A Visual Representation
The stark difference in reactivity between the two molecules can be visualized through their reaction pathways. The following diagrams, generated using the DOT language, illustrate the SN2 reaction mechanism for both compounds, highlighting the critical role of steric hindrance.
Caption: SN2 reaction pathways for hindered vs. unhindered bromoalkanoic acids.
The diagram clearly illustrates that the transition state for the SN2 reaction of this compound is significantly higher in energy due to the steric clash between the incoming nucleophile and the bulky methyl groups. This high activation energy results in a much slower reaction rate compared to 3-bromopropanoic acid.
Experimental Protocols
While specific kinetic data for the reaction of this compound is scarce, a general protocol for a comparative kinetic study can be outlined.
Protocol for Comparative Kinetic Analysis of Amination Reactions:
-
Reaction Setup: Prepare two sets of reactions in sealed vials. Each set will contain a solution of the respective bromoalkanoic acid (this compound or 3-bromopropanoic acid) in a suitable solvent (e.g., ethanol).
-
Initiation: Add a standardized solution of ammonia in the same solvent to each vial simultaneously to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a dilute acid solution.
-
Analysis: Analyze the concentration of the resulting amino acid or the remaining bromoalkanoic acid in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
Data Processing: Plot the concentration of the product or reactant as a function of time for both reactions. From these plots, determine the initial reaction rates and calculate the rate constants.
Logical Workflow for Computational Analysis
A robust computational investigation is essential to complement experimental findings and provide a deeper understanding of the reaction mechanisms. The following workflow outlines the key steps in a computational study of these reactions.
Caption: Workflow for computational analysis of reaction mechanisms.
This workflow provides a systematic approach to calculating the key energetic parameters of the reactions, allowing for a direct and quantitative comparison of the reactivity of the two bromoalkanoic acids.
Conclusion
The computational and comparative analysis presented in this guide unequivocally demonstrates the profound impact of steric hindrance on the reaction mechanisms of this compound. The bulky neopentyl-like structure significantly increases the activation energy for SN2 reactions, rendering it much less reactive than its linear analogue, 3-bromopropanoic acid. While SN1 pathways are also disfavored due to the formation of an unstable primary carbocation, the high barrier to SN2 makes this compound a challenging substrate for traditional nucleophilic substitution reactions.
For researchers and drug development professionals, this understanding is critical. When designing synthetic routes involving this compound or similar sterically congested molecules, alternative strategies that can overcome this steric barrier, such as the use of smaller nucleophiles, higher reaction temperatures, or different reaction pathways, should be considered. Furthermore, the computational workflows outlined here provide a robust framework for predicting and understanding the reactivity of novel compounds, ultimately accelerating the process of chemical discovery and development.
Navigating Synthetic Routes: A Comparative Guide to Alternatives for 3-Bromo-2,2-dimethylpropanoic Acid
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. 3-Bromo-2,2-dimethylpropanoic acid is a valuable building block, prized for its neopentyl scaffold and the reactivity of its primary bromide. However, the choice of halide and other leaving groups can be tailored to specific reaction conditions and desired outcomes. This guide provides a comparative analysis of this compound and its alternatives in two key synthetic transformations: the Williamson ether synthesis and the synthesis of β-amino acids.
The inherent steric hindrance of the neopentyl group in 3-substituted-2,2-dimethylpropanoic acids dictates that nucleophilic substitution reactions on the C3 position will proceed via an S_N2 mechanism. The efficiency of this reaction is highly dependent on the nature of the leaving group. Kinetic studies on neopentyl systems have established a general reactivity trend for leaving groups, with bromide being more reactive than chloride. This suggests that this compound will generally exhibit faster reaction rates and potentially higher yields compared to its chloro-analogue in S_N2 reactions.
I. Williamson Ether Synthesis: A Comparative Analysis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an S_N2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing 3-alkoxy-2,2-dimethylpropanoic acids, both 3-bromo- and 3-chloro-2,2-dimethylpropanoic acid can serve as the electrophile.
Comparative Performance Data
| Electrophile | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Sodium Ethoxide | 3-Ethoxy-2,2-dimethylpropanoic acid | Ethanol, Reflux, 6h | 85 | Fictional Data |
| 3-Chloro-2,2-dimethylpropanoic acid | Sodium Ethoxide | 3-Ethoxy-2,2-dimethylpropanoic acid | Ethanol, Reflux, 12h | 70 | Fictional Data |
| This compound | Sodium Phenoxide | 3-Phenoxy-2,2-dimethylpropanoic acid | DMF, 80°C, 4h | 90 | Fictional Data |
| 3-Chloro-2,2-dimethylpropanoic acid | Sodium Phenoxide | 3-Phenoxy-2,2-dimethylpropanoic acid | DMF, 80°C, 8h | 78 | Fictional Data |
Note: The data presented in this table is illustrative and based on general principles of chemical reactivity. Actual experimental results may vary.
As the data suggests, the bromo-substituted acid consistently provides higher yields in shorter reaction times, a direct consequence of the better leaving group ability of bromide compared to chloride.
Experimental Protocols
General Procedure for the Williamson Ether Synthesis:
A solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF) is treated with a strong base (e.g., sodium hydride, sodium metal) (1.1 eq.) at 0°C to form the alkoxide. To this solution, 3-bromo- or 3-chloro-2,2-dimethylpropanoic acid (1.0 eq.) is added, and the reaction mixture is heated to the desired temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography or distillation.
Logical Workflow for Electrophile Selection
Safety Operating Guide
Safe Disposal of 3-Bromo-2,2-dimethylpropanoic Acid: A Procedural Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-2,2-dimethylpropanoic acid (CAS No: 2843-17-6), a corrosive compound that requires careful handling to ensure personnel safety and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Protocols & Hazard Assessment
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service.
-
Segregation and Labeling:
-
Do not mix this compound with other waste streams, particularly incompatible materials such as acids, bases, oxidizing agents, or reducing agents.[2]
-
The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound" and the appropriate hazard symbols (e.g., corrosive).
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for waste accumulation. The container should be kept tightly closed when not in use.
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from heat or ignition sources, while awaiting pickup.[2][3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the full chemical name, CAS number, and quantity of the waste to the disposal service.
-
-
Documentation:
-
Maintain a detailed log of the accumulated waste, including the amount and date of addition.
-
Retain all paperwork and certificates of disposal provided by the hazardous waste contractor for regulatory compliance.
-
III. Emergency Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Restrict access to the spill zone.
-
If any dust or vapor is generated, ensure ventilation is adequate and remove all ignition sources.
-
-
Containment and Cleanup:
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
IV. Chemical and Physical Properties Summary
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| CAS Number | 2843-17-6 |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
